8-Chloro-5,7-dinitroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-chloro-5,7-dinitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O4/c10-8-7(13(16)17)4-6(12(14)15)5-2-1-3-11-9(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKHHBYBTWVTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385157 | |
| Record name | 8-chloro-5,7-dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33497-91-5 | |
| Record name | 8-chloro-5,7-dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 8-Chloro-5,7-dinitroquinoline
Foreword: The Strategic Importance of Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological and photophysical properties. Derivatives of quinoline are integral to a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] The strategic introduction of electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl) substituents, can profoundly modulate the molecule's electronic profile, reactivity, and biological activity. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of 8-Chloro-5,7-dinitroquinoline, a compound of interest for researchers in drug discovery and chemical synthesis.
Part 1: Synthesis Methodology: A Rational Approach
The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution of 8-chloroquinoline. The chosen pathway involves a direct dinitration reaction, leveraging the powerful nitronium ion (NO₂⁺) as the electrophile.
Mechanistic Rationale: Directing Effects in Action
The nitration of 8-chloroquinoline is governed by the directing effects of the existing substituents and the inherent reactivity of the quinoline ring system.
-
The Quinoline Nucleus: In strongly acidic media, the quinoline nitrogen is protonated, rendering the pyridine ring strongly deactivated towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene ring.
-
The 8-Chloro Substituent: The chlorine atom at the C-8 position is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director through resonance. This directs incoming electrophiles to the C-5 and C-7 positions.
-
Synergistic Activation: The combination of these effects synergistically channels the nitronium electrophiles to the C-5 and C-7 positions, leading to the desired dinitrated product. Controlling the reaction temperature is critical to prevent the formation of unwanted byproducts and ensure a high yield.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, from starting material to the purified final compound.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system. Adherence to these steps ensures reproducibility and safety.
Materials and Reagents:
-
8-Chloroquinoline (98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice / Deionized Water
-
Ethanol (95% or absolute) for recrystallization
-
Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization)
Apparatus:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
Procedure:
-
Preparation of the Nitrating Mixture: In a separate beaker cooled in an ice bath, cautiously add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Stir gently and allow the mixture to cool. Causality: This exothermic reaction generates the highly reactive nitronium ion (NO₂⁺), the key electrophile for the reaction.
-
Reaction Setup: Place 10.0 g of 8-chloroquinoline into the 250 mL three-neck round-bottom flask. Add a magnetic stir bar.
-
Dissolution: Carefully add 40 mL of concentrated sulfuric acid to the flask while stirring. The dissolution may be slightly exothermic. Allow the mixture to cool to room temperature.
-
Cooling: Immerse the reaction flask in an ice-salt bath and cool the contents to between 0 °C and 5 °C. Maintain this temperature range throughout the addition step. Causality: Low temperatures are crucial to control the highly exothermic nitration reaction, minimizing the formation of oxidative side products and ensuring regioselectivity.
-
Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 8-chloroquinoline solution over approximately 60-90 minutes. Monitor the internal temperature closely to ensure it does not rise above 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours, followed by stirring at room temperature for 4-6 hours to ensure the reaction goes to completion.
-
Work-up (Precipitation): In a large beaker (1 L), prepare a mixture of approximately 400 g of crushed ice and 100 mL of water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate should form. Causality: The product is insoluble in water, and this step effectively quenches the reaction and precipitates the crude product.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Purification (Recrystallization): Transfer the crude product to a suitable flask and recrystallize from a minimal amount of hot ethanol or glacial acetic acid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Part 2: Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound. The following techniques provide orthogonal data for a complete structural elucidation.
Physical Properties
-
Appearance: Expected to be a pale yellow to yellow crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity. The melting point is expected to be significantly higher than the starting material. For comparison, 5,7-dichloro-8-hydroxyquinoline melts at 178-180 °C.[3]
Spectroscopic Analysis
The combination of IR, NMR, and Mass Spectrometry provides an unambiguous structural confirmation.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Result / Observation |
| FT-IR | ν (cm⁻¹) | ~1530-1550 cm⁻¹ & ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching of Ar-NO₂ groups.[4] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600, ~1480 cm⁻¹: Aromatic C=C ring stretching. ~800-750 cm⁻¹: C-Cl stretching. |
| ¹H NMR | δ (ppm) | ~9.1-9.3 ppm: Doublet of doublets (dd), 1H (H2 proton). ~7.8-8.0 ppm: Doublet of doublets (dd), 1H (H4 proton). ~8.8-9.0 ppm: Doublet of doublets (dd), 1H (H3 proton). ~8.5-8.7 ppm: Singlet (s), 1H (H6 proton). Note: Shifts are predicted for CDCl₃ or DMSO-d₆ and are estimates. |
| ¹³C NMR | δ (ppm) | 9 distinct signals corresponding to the 9 carbon atoms in the quinoline ring. Carbons bearing nitro groups (C5, C7) and the chloro group (C8) will be significantly shifted. |
| Mass Spec. (EI/ESI) | m/z | Molecular Ion (M⁺): A cluster of peaks around m/z 253 and 255. Isotopic Pattern: An approximate 3:1 ratio for the M⁺ and M+2 peaks, characteristic of a molecule containing one chlorine atom.[5] |
| HRMS | m/z | Calculated for [M+H]⁺ (C₉H₅ClN₄O₄): 254.9948. Found: Should be within ± 5 ppm of the calculated value. |
Detailed Characterization Protocols
-
High-Performance Liquid Chromatography (HPLC): An essential tool for assessing purity.[5]
-
Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.
-
Detection: UV detection at a wavelength such as 254 nm.
-
Expected Result: A single major peak with >98% purity (by area under the curve) after successful recrystallization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) for full assignment. The predicted ¹H NMR spectrum will show four distinct signals in the aromatic region, with coupling constants helping to confirm their positions.
-
-
Mass Spectrometry (MS):
Part 3: Safety and Handling
CRITICAL SAFETY NOTICE: This synthesis involves highly corrosive and oxidizing strong acids. Nitrated aromatic compounds are potentially explosive and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves.
-
Fume Hood: All steps of this synthesis, particularly those involving concentrated acids and the nitration reaction, must be performed in a certified chemical fume hood.
-
Handling Acids: Always add acid to water or other reagents slowly and with cooling. Never the other way around.
-
Product Handling: The final product, an energetic material, should not be subjected to shock or excessive heat.
Conclusion
This guide has detailed a robust and scientifically-grounded procedure for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the specified protocols, researchers can reliably produce and validate this valuable chemical intermediate. The rigorous characterization workflow ensures the generation of high-quality, reproducible data, which is paramount for its application in drug discovery, materials science, and further synthetic endeavors.
References
-
ResearchGate. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]
-
PubChem. (n.d.). 8-chloro-5-nitroquinoline (C9H5ClN2O2). Available at: [Link]
-
LookChem. (n.d.). 8-Chloro-5-nitroquinoline. Available at: [Link]
-
ResearchGate. (2011). 8-Nitroquinoline. Available at: [Link]
-
ACS Publications. (1948). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. Available at: [Link]
-
The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
-
ResearchGate. (2012). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Available at: [Link]
-
MDPI. (2021). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Available at: [Link]
-
ResearchGate. (n.d.). Technology of preparation of 8-hydroxy-5-nitroquinoline. Available at: [Link]
-
Tetrahedron. (1962). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Available at: [Link]
-
PubChem. (n.d.). 8-Chloro-5-nitroquinoline. Available at: [Link]
-
PubChem. (n.d.). 8-Nitroquinoline. Available at: [Link]
- Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- Google Patents. (2013). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- Google Patents. (2018). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
-
ResearchGate. (2014). Technology of Preparing 8Hydroxy5-nitroquinoline. Available at: [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Available at: [Link]
-
NIST WebBook. (n.d.). Anthraquinone, 1-chloro-5-nitro. Available at: [Link]
-
Open Access Journals. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
-
Wiley Online Library. (2014). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available at: [Link]
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8-Chloro-5,7-dinitroquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties of 8-Chloro-5,7-dinitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated nitroaromatic compound belonging to the quinoline class of heterocyclic molecules. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chloro-substituent at the C8 position and two nitro groups at the C5 and C7 positions creates a highly electron-deficient aromatic system, suggesting unique reactivity and potential for further functionalization. This guide provides a comprehensive overview of the chemical properties of this compound, including a proposed synthetic pathway, predicted physicochemical and spectroscopic characteristics, and an analysis of its chemical reactivity. The information is synthesized from established chemical principles and data from closely related analogues, offering a predictive but scientifically grounded resource for researchers exploring this molecule as a building block in drug discovery and materials science.
Molecular Structure and Identification
This compound is characterized by a quinoline core substituted with a chlorine atom at position 8 and two nitro groups at positions 5 and 7. The strong electron-withdrawing nature of these substituents significantly influences the electronic properties and reactivity of the entire ring system.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₄ClN₃O₄ |
| Molecular Weight | 253.60 g/mol |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2N=C1)N(=O)[O-])Cl)N(=O)[O-] |
| InChI Key | FZLGPBFJTVYFNQ-UHFFFAOYSA-N |
| Predicted Appearance | Yellow crystalline solid |
Proposed Synthesis Pathway
While dedicated literature on the synthesis of this compound is sparse, a robust and logical two-step pathway can be proposed based on well-established reactions of the 8-hydroxyquinoline scaffold. The synthesis originates from the commercially available 8-hydroxyquinoline.
Caption: Proposed two-step synthesis of this compound.
Step 1: Dinitration of 8-Hydroxyquinoline
The phenolic ring of 8-hydroxyquinoline is highly activated towards electrophilic aromatic substitution. Direct dinitration at the ortho (C7) and para (C5) positions is readily achievable.
Protocol:
-
To a cooled (0-5 °C) flask containing a stirred solution of concentrated sulfuric acid, add 8-hydroxyquinoline portion-wise, maintaining the temperature below 10 °C.
-
Once dissolution is complete, add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting yellow precipitate, 8-hydroxy-5,7-dinitroquinoline, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried. This intermediate can be purified further by recrystallization from a suitable solvent like ethanol or acetic acid. Studies have shown this dinitration can proceed effectively even with dilute nitric acid[1].
Step 2: Deoxychlorination of 8-Hydroxy-5,7-dinitroquinoline
The conversion of the C8-hydroxyl group to a chloro group can be accomplished using a standard chlorinating agent such as phosphoryl chloride (POCl₃). This type of reaction is well-documented for converting hydroxyheterocycles to their corresponding chloro derivatives[2].
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), combine 8-hydroxy-5,7-dinitroquinoline with an excess of phosphoryl chloride (POCl₃).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a well-ventilated fume hood. This hydrolysis step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or dilute sodium hydroxide, until a precipitate forms.
-
Filter the solid product, wash with cold water, and dry under vacuum. The crude this compound can be purified by recrystallization (e.g., from ethanol) or column chromatography.
Spectroscopic and Physicochemical Properties (Predicted)
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Melting Point | >200 °C | Nitroaromatic compounds are typically high-melting solids. The precursor, 8-hydroxy-5,7-dinitroquinoline, is a solid. |
| Solubility | Insoluble in water; Soluble in polar aprotic solvents (DMSO, DMF), and chlorinated solvents (DCM, Chloroform). | The molecule is highly polar but lacks H-bond donating capability, favoring polar aprotic solvents. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.2-9.4 (dd, 1H, H-2), δ 9.0-9.2 (s, 1H, H-6), δ 8.0-8.2 (dd, 1H, H-4), δ 7.8-8.0 (dd, 1H, H-3) | Protons on the quinoline ring will be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effects of the two nitro groups and the chloro group. The H-6 proton is a singlet, flanked by two substituents. |
| IR Spectroscopy (cm⁻¹) | ~3100 (Ar C-H), ~1600, 1580 (C=C, C=N), ~1530-1550 (asym NO₂) , ~1340-1360 (sym NO₂) , ~850 (C-Cl) | The asymmetric and symmetric stretches of the nitro groups are expected to be very strong and characteristic. These predictions are based on DFT analysis of the closely related 5,7-dinitro-8-hydroxyquinoline[3]. |
| Mass Spectrometry (EI) | m/z 253/255 (M⁺, ~3:1 ratio) | The molecular ion peak will show a characteristic M/M+2 isotopic pattern due to the presence of one chlorine atom (³⁵Cl/³⁷Cl). |
| Mass Spectrometry (HRMS) | C₉H₄³⁵ClN₃O₄, [M+H]⁺: 253.9861 | Calculated for the most abundant isotopes. |
Chemical Reactivity and Field Insights
The reactivity of this compound is dominated by the electron-deficient nature of its bicyclic core.
Caption: Key reactivity pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The C8-Cl bond is the primary site for nucleophilic attack. In typical quinoline systems, electrophilic substitution is favored on the benzene ring while nucleophilic substitution occurs on the pyridine ring[4][5]. However, the presence of three powerful electron-withdrawing groups drastically alters this behavior. The entire ring system is highly electron-poor, making it susceptible to SNAr. While the nitro groups are not in the classic ortho/para activating positions relative to the C8-Cl, their collective field and resonance effects render the chloro group a viable leaving group for strong nucleophiles (e.g., amines, alkoxides) under moderate to harsh reaction conditions. This provides a key pathway for introducing further diversity at the C8 position. The mechanism is expected to follow the addition-elimination pathway typical for SNAr on dinitro-chloro-aromatic systems[6].
Reduction of Nitro Groups
The C5 and C7 nitro groups can be readily reduced to the corresponding amino groups using standard reagents like tin(II) chloride (SnCl₂), sodium dithionite, or catalytic hydrogenation (H₂/Pd-C). It may be possible to achieve selective reduction of one nitro group over the other by carefully controlling the stoichiometry and reaction conditions, yielding valuable amino-chloro-nitroquinoline intermediates for further derivatization.
Basicity of the Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen is significantly delocalized and its basicity is drastically reduced by the inductive and resonance effects of the chloro and dinitro substituents. Consequently, this compound is expected to be a very weak base, requiring strong acids for protonation.
Applications in Research and Drug Development
While this specific molecule is not a known therapeutic, its structural motifs are present in numerous biologically active compounds.
-
Antimicrobial Potential: Halogenated and nitrated 8-hydroxyquinoline derivatives are known for their potent antimicrobial and antifungal activities. This scaffold could serve as a precursor for novel antibiotics.
-
Anticancer Research: Many quinoline-based compounds exhibit anticancer properties by mechanisms such as enzyme inhibition or metal chelation. The electron-deficient nature of this molecule makes it an interesting candidate for screening in cancer cell lines.
-
Chemical Probe and Materials Science: The molecule's structure could be modified to create fluorescent probes or functional organic materials, leveraging the electronic properties of the dinitro-quinoline system.
Safety and Handling
As a nitroaromatic and chlorinated heterocyclic compound, this compound must be handled with appropriate caution.
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds are often associated with methemoglobinemia and potential mutagenicity.
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.
-
Handling: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory. Avoid creating dust.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (URL: )
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. (URL: )
- 5,7-DINITROQUINOLIN-8-OL synthesis. ChemicalBook. (URL: )
- Selective reduction of 8-hydroxy-5,7-dinitroquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-h]quinolines.
- TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds. (URL: )
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- Technology of Preparing 8Hydroxy5-nitroquinoline.
- 8-Hydroxyquinoline - Reaction / Application on synthetic works. ChemicalBook. (URL: )
-
8-Hydroxyquinoline. Wikipedia. (URL: [Link])
- 8-chloro-5-nitroquinoline (C9H5ClN2O2). PubChemLite. (URL: )
-
8-Chloro-5-nitroquinoline | C9H5ClN2O2 | CID 252444. PubChem. (URL: [Link])
- 8-Chloro-5-nitroquinoline. LookChem. (URL: )
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
-
8-Chloroquinoline | C9H6ClN | CID 69139. PubChem. (URL: [Link])
- Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations.
- 8-Nitroquinoline.
- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. (URL: [Link])
-
Reactivity of Quinoline. YouTube. (URL: [Link])
-
Reactions of Quinoline. YouTube. (URL: [Link])
- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Deriv
- Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure.
- ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
- CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
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An In-depth Technical Guide to 8-Chloro-5,7-dinitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Quinoline Derivative
This guide delves into the technical profile of 8-Chloro-5,7-dinitroquinoline. It is important to note at the outset that a specific Chemical Abstracts Service (CAS) number for this compound is not readily found in major chemical databases. This suggests that this compound is a niche compound, likely synthesized for specific research purposes rather than being a widely available commercial product. Consequently, this guide has been meticulously compiled by drawing upon established principles of organic chemistry and data from structurally analogous compounds. The information presented herein is intended to provide a robust framework for understanding, synthesizing, and handling this molecule, with a strong emphasis on scientific rationale and safety.
Introduction to the Quinoline Scaffold
Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a cornerstone in medicinal chemistry.[1][2] Its bicyclic structure, consisting of a benzene ring fused to a pyridine ring, imparts unique physicochemical properties that make it a privileged scaffold in drug discovery.[1] Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[1][3] The functionalization of the quinoline ring system at various positions allows for the fine-tuning of its biological and chemical characteristics. The introduction of electron-withdrawing groups, such as chloro and nitro moieties, can significantly modulate the reactivity and pharmacological profile of the parent molecule.
Proposed Synthesis of this compound
The synthesis of this compound would most logically proceed via the nitration of 8-chloroquinoline. The chloro group at the 8-position is a deactivating, ortho-, para-director. However, under strong nitrating conditions, dinitration can be achieved. The nitro groups will likely be directed to the 5 and 7 positions of the quinoline ring.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This is a hypothetical protocol based on standard nitration procedures for aromatic compounds. It should be optimized and performed with extreme caution by qualified personnel.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 8-chloroquinoline in a suitable solvent like concentrated sulfuric acid. The flask should be cooled in an ice-salt bath to maintain a low temperature (e.g., 0-5 °C).
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the solution of 8-chloroquinoline, ensuring the temperature of the reaction mixture does not exceed 10 °C. The rate of addition should be carefully controlled to prevent a runaway reaction.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured carefully onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Physicochemical Properties (Estimated)
The exact physicochemical properties of this compound are not available. However, we can estimate some of these properties based on the known data of related compounds.
| Property | Estimated Value/Information | Source of Analogy |
| Molecular Formula | C₉H₄ClN₃O₄ | - |
| Molecular Weight | 253.60 g/mol | - |
| Appearance | Likely a yellow to orange crystalline solid | Dinitro-aromatic compounds are often colored. |
| Melting Point | Expected to be relatively high | The presence of nitro groups and the rigid quinoline structure would contribute to a high melting point. For example, 2-chloro-3,6-dinitro-quinoline has a reported melting point.[4] |
| Solubility | Likely insoluble in water, soluble in polar organic solvents like DMSO, DMF, and acetone. | Based on the general solubility of nitro-chloro-aromatic compounds. |
Analytical Characterization
The structural confirmation of synthesized this compound would rely on a combination of standard analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C-Cl, C=N (in the aromatic ring), and N-O (from the nitro groups) stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC would be a crucial tool for monitoring the progress of the synthesis and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed for the quantitative analysis of the purity of the final product.
Safety and Handling
Given the presence of both chloro and dinitro functional groups on an aromatic ring, this compound should be handled as a potentially hazardous substance. The safety precautions are extrapolated from data on similar compounds like 1-chloro-2,4-dinitrobenzene.[5][6]
Hazard Identification
-
Toxicity: Dinitro-aromatic compounds are known to be toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]
-
Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.[6][7]
-
Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[8]
-
Explosive Potential: Polynitro-aromatic compounds can be explosive, especially when heated.[5]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Seek immediate medical attention.[6]
Potential Applications
While specific applications for this compound are not documented, its structural motifs suggest potential utility in several areas of research and development:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The dinitro-aromatic scaffold is found in some pharmacologically active compounds.
-
Materials Science: The electron-deficient nature of the molecule could make it a candidate for applications in organic electronics.
-
Chemical Synthesis: It could serve as an intermediate in the synthesis of other quinoline derivatives through the reduction of the nitro groups to amines, which can then be further functionalized.
Conclusion
References
- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141.
-
Patsnap Synapse. (2024, July 12). What are the side effects of 2,4-Dinitrochlorobenzene? Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 1-chloro-2,4-dinitrobenzene 99% ar. Retrieved from [Link]
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MOLBASE. (n.d.). 2-chloro-3,6-dinitro-quinoline|98591-18-5. Retrieved from [Link]
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CAS. (n.d.). Quinoline. CAS Common Chemistry. Retrieved from [Link]
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International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 5). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
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MDPI. (n.d.). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Technology of preparation of 8-hydroxy-5-nitroquinoline. Retrieved from [Link]
- (n.d.). Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. Tetrahedron, 18(12), 1433-1439.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
ACS Publications. (n.d.). The Synthesis of 5-Hydroxy-8-Nitroquinoline and Certain of Its Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
-
ResearchGate. (2025, August 7). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]
- (2023, October 30). Technology of Preparing 8-Hydroxy-5-Nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027.
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Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
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LookChem. (n.d.). Cas 56983-09-6, Quinoline, 4-chloro-2-methyl-7-nitro-. Retrieved from [Link]
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8-Chloro-5,7-dinitroquinoline: A Technical Guide to its Postulated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-5,7-dinitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline class of heterocyclic scaffolds. While direct experimental data on its mechanism of action is limited, its structural features—a quinoline core substituted with a chloro group and two nitro groups—allow for postulation of its biological activities based on extensive research into structurally related compounds. This guide synthesizes the available scientific literature on analogous chloro- and nitroquinolines to propose a multi-faceted mechanism of action for this compound, focusing on its potential as a cytotoxic agent. The proposed mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS), inhibition of key cellular enzymes such as topoisomerases and DNA methyltransferases, and potential DNA intercalation. This document provides a theoretical framework to guide future experimental investigation into the therapeutic potential of this compound.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of electron-withdrawing substituents, such as chloro and nitro groups, is known to significantly modulate the bioactivity of the quinoline core.[1] These substitutions can enhance the molecule's ability to participate in redox cycling, interact with biological macromolecules, and influence key cellular pathways.
This compound possesses a unique combination of these features, suggesting a potential for potent biological effects. This guide will explore the likely mechanisms through which this compound may exert its cytotoxic action, drawing parallels from well-studied analogues.
Postulated Mechanisms of Action
Based on the known activities of related chloro- and nitroquinoline derivatives, the mechanism of action of this compound is likely to be multifactorial.
Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation
A prominent mechanism for nitroaromatic compounds is the induction of cellular apoptosis through the generation of reactive oxygen species.[1] The nitro groups of this compound can undergo intracellular enzymatic reduction to form nitro anion radicals. In the presence of molecular oxygen, these radicals can be re-oxidized to the parent nitro compound in a futile redox cycle that generates superoxide anions. The dismutation of superoxide leads to the formation of hydrogen peroxide and other highly reactive hydroxyl radicals. This cascade of events leads to a state of severe oxidative stress.
This proposed pathway is supported by studies on other nitroquinolines. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to increase intracellular ROS generation, an effect enhanced by the presence of copper.[3][4]
Caption: Postulated pathway for ROS-induced cytotoxicity.
Inhibition of Key Cellular Enzymes
The quinoline scaffold is known to interact with and inhibit a variety of enzymes crucial for cell survival and proliferation.
-
Topoisomerase Inhibition: Some quinoline derivatives are known to inhibit topoisomerases, enzymes that are critical for resolving DNA topological problems during replication, transcription, and repair.[1] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis. 6-chloro-5-nitroquinoline has been suggested to inhibit bacterial DNA gyrase and topoisomerase IV, providing a precedent for this mechanism.[1]
-
DNA Methyltransferase (DNMT) Inhibition: Recent studies have shown that certain quinoline-based analogues can act as non-nucleoside inhibitors of DNA methyltransferases, such as DNMT1.[5] These compounds can intercalate into the DNA minor groove, causing a conformational change in the enzyme and inhibiting its catalytic activity.[5] This leads to DNA hypomethylation, which can reactivate tumor suppressor genes.
DNA Intercalation
The planar aromatic structure of the quinoline ring system allows it to intercalate between the base pairs of DNA. This mode of binding can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Studies on compounds like 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one have demonstrated their ability to intercalate into DNA, causing an increase in the DNA's melting temperature.[6]
Caption: Potential nuclear targets of this compound.
Structure-Activity Relationship Insights from Analogues
The cytotoxic potential of chloro- and nitroquinolines is highly dependent on the position of these substituents on the quinoline ring.[1] While a direct comparison for this compound is not available, data from related compounds can provide valuable insights.
| Compound | Cell Line(s) | IC50 (µM) | Key Mechanistic Features | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (lymphoma) | 5-10 fold lower than Clioquinol | ROS generation, enhanced by copper | [3][4] |
| 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis | MIC50: 0.125 µg/ml | Not fully elucidated, likely involves metal chelation | [7] |
| 4-morpholinopyrimido[4',5':4,5] thieno(2,3-b)quinoline | K-562, HL-60, Colo-205, B16F10 | 1.1 - 8 | DNA intercalation | [6] |
Note: This table presents data for structurally related compounds to infer the potential activity of this compound. Direct experimental values for the topic compound are not currently available in the cited literature.
Proposed Experimental Workflow for Mechanism of Action Studies
To validate the postulated mechanisms of action for this compound, a systematic experimental approach is required.
Caption: A generalized workflow for elucidating the mechanism of action.
Step-by-Step Methodologies
1. Cytotoxicity Screening:
- Objective: To determine the cytotoxic potency of this compound against a panel of human cancer cell lines.
- Protocol (MTT Assay):
- Seed cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of this compound for 48-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
2. Intracellular ROS Measurement:
- Objective: To quantify the generation of intracellular ROS upon treatment with the compound.
- Protocol (DCFH-DA Assay):
- Culture cells in the presence of this compound for a specified time.
- Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
- Intracellular esterases will cleave the acetate groups, and in the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
- Measure the fluorescence intensity using a fluorometer or flow cytometer.
3. DNA Intercalation Assay (Viscometry):
- Objective: To determine if the compound can intercalate into DNA, thereby increasing its viscosity.
- Protocol:
- Prepare solutions of DNA (e.g., calf thymus DNA) of a constant concentration.
- Add increasing concentrations of this compound to the DNA solutions.
- Measure the viscosity of the solutions using a viscometer.
- An increase in the relative viscosity of the DNA solution upon addition of the compound is indicative of intercalation.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally elucidated, the existing literature on analogous compounds provides a strong foundation for a number of plausible hypotheses. The presence of two nitro groups strongly suggests a role for ROS-mediated oxidative stress in its cytotoxic effects. Furthermore, the quinoline scaffold points towards potential interactions with key cellular enzymes and DNA.
Future research should focus on systematically validating these hypotheses through the experimental workflows outlined in this guide. A thorough investigation into its biological activities could uncover a novel therapeutic agent with a multi-targeted mechanism of action, which is often advantageous in overcoming drug resistance in cancer therapy.
References
-
Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17. [Link]
-
PubChem. (n.d.). 8-chloro-5,7-dinitro-quinoline. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. ResearchGate. Retrieved from [Link]
-
Chi, N. T. T., Ly, N. T. H., Hieu, D. D., & Meervelt, L. V. (2025). Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κ2N,O)(tricyclohexylphosphine-κP)platinum(II). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 8), 657–661. [Link]
-
PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). 8-Chloro-5-nitroquinoline. LookChem. Retrieved from [Link]
-
PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Retrieved from [Link]
-
PubMed. (2025). Synthesis, structure, catalytic and cytotoxic activities of chlorido-(5-nitro-quinolin-8-olato-κ2 N, O)(tri-cyclo-hexyl-phosphine-κ P)platinum(II). PubMed. Retrieved from [Link]
-
Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masri, H. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4942. [Link]
-
MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Retrieved from [Link]
-
Srisuwan, S., & Palittapongarnpim, P. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(8), 3020–3021. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
-
PubMed. (2009). Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines. PubMed. Retrieved from [Link]
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Spectroscopic Characterization of 8-Chloro-5,7-dinitroquinoline: A Technical Guide
Introduction
8-Chloro-5,7-dinitroquinoline is a halogenated and nitrated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds and functional materials. The introduction of a chlorine atom and two nitro groups onto this scaffold is expected to significantly modulate its electronic properties and, consequently, its chemical reactivity and potential applications. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, drawing upon foundational principles of spectroscopy and comparative data from structurally related molecules. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar complex heterocyclic systems. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on extensive analysis of analogous compounds.
Molecular Structure and Spectroscopic Overview
The structure of this compound, presented below, dictates its spectroscopic properties. The quinoline core is a bicyclic aromatic system. The electron-withdrawing nature of the two nitro groups at positions 5 and 7, and the chloro group at position 8, will significantly influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum of this compound is expected to display signals corresponding to the four protons on the quinoline ring system. The powerful electron-withdrawing effects of the two nitro groups and the chlorine atom will cause these protons to be significantly deshielded, shifting their resonances downfield.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 9.2 - 9.4 | dd | J = 4.0, 1.5 | Adjacent to the quinoline nitrogen and influenced by the nitro group at C-5. |
| H-3 | 7.8 - 8.0 | dd | J = 8.0, 4.0 | Coupled to H-2 and H-4. |
| H-4 | 8.8 - 9.0 | dd | J = 8.0, 1.5 | Influenced by the peri-nitro group at C-5. |
| H-6 | 8.5 - 8.7 | s | - | Isolated proton between two nitro groups. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the raw data.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the resonances to the specific protons in the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to or in close proximity to the electron-withdrawing substituents will be significantly downfield shifted.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 150 - 152 | Adjacent to the quinoline nitrogen. |
| C-3 | 125 - 127 | Aromatic CH. |
| C-4 | 138 - 140 | Aromatic CH, influenced by the C-5 nitro group. |
| C-4a | 128 - 130 | Bridgehead carbon. |
| C-5 | 145 - 147 | Attached to a nitro group. |
| C-6 | 120 - 122 | Aromatic CH between two nitro groups. |
| C-7 | 150 - 152 | Attached to a nitro group. |
| C-8 | 130 - 132 | Attached to a chlorine atom. |
| C-8a | 148 - 150 | Bridgehead carbon adjacent to nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of this compound will be dominated by absorptions from the nitro groups and the aromatic system.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 1520 - 1560 | Strong | Asymmetric NO₂ stretch | Characteristic for aromatic nitro compounds. |
| 1340 - 1380 | Strong | Symmetric NO₂ stretch | Characteristic for aromatic nitro compounds. |
| 3000 - 3100 | Medium | Aromatic C-H stretch | Typical for aromatic protons. |
| 1580 - 1620 | Medium | Aromatic C=C and C=N stretch | Skeletal vibrations of the quinoline ring. |
| 750 - 850 | Strong | C-Cl stretch | Characteristic for aryl chlorides. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂ and water vapor).
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The calculated monoisotopic mass of C₉H₄ClN₃O₄ is approximately 252.98 g/mol . The mass spectrum should show a molecular ion peak at m/z 253.
-
Isotopic Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Key Fragmentation Pathways:
-
Loss of NO₂ (46 Da): A prominent fragment at m/z 207 is expected.
-
Loss of NO (30 Da): A fragment resulting from the loss of a nitro group followed by the loss of oxygen, or direct loss of NO.
-
Loss of Cl (35/37 Da): Fragmentation involving the cleavage of the C-Cl bond.
-
Caption: A simplified predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to gain further structural information.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive set of predicted data and standardized protocols to aid researchers in their analytical endeavors. The strong electron-withdrawing nature of the nitro and chloro substituents will be the defining feature in the spectra, leading to downfield shifts in NMR, characteristic strong absorptions in IR, and predictable fragmentation patterns in MS. Experimental verification of this predicted data is a crucial next step for the definitive characterization of this compound.
References
- Ilyina, I. G., et al. (2005). Synthesis and spectral properties of autocomplexes of the nitroquinoline series. Russian Chemical Bulletin, 54(10), 2423-2428.
- Krutosikova, A., & Dandarova, M. (1993). Synthesis and spectral properties of some dinitro- and aminonitroquinolines.
-
PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
-
ResearchGate. (2016). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Retrieved from [Link]
8-Chloro-5,7-dinitroquinoline: An Inquiry into its Existence and Scientific History
A comprehensive investigation into the scientific literature and chemical databases reveals a notable absence of information regarding the synthesis, discovery, and specific properties of 8-Chloro-5,7-dinitroquinoline. This suggests that this particular dinitro derivative of 8-chloroquinoline may not have been synthesized or, if it has, its preparation and characterization have not been documented in publicly accessible scientific records. Therefore, a detailed historical and technical guide on this specific compound cannot be constructed at this time.
While direct information on this compound is unavailable, an examination of related, well-documented compounds can provide a theoretical framework for its potential synthesis and properties. This exploration is grounded in the established chemistry of quinoline and its derivatives.
The Foundation: Quinoline and its Reactivity
Quinoline is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. Its chemical reactivity is characterized by the electrophilic substitution reactions typical of aromatic systems. The positions on the quinoline ring exhibit different levels of reactivity, which are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.
Building Blocks: Synthesis of Precursor Molecules
The logical synthetic pathway towards this compound would likely involve the sequential nitration of a chlorinated quinoline precursor.
Synthesis of 8-Chloroquinoline
The starting material would be 8-chloroquinoline. Various methods for the synthesis of chloroquinolines have been reported, often involving the Skraup synthesis or related cyclization reactions starting from appropriately substituted anilines.
Nitration of 8-Chloroquinoline: Formation of 8-Chloro-5-nitroquinoline
The introduction of the first nitro group onto the 8-chloroquinoline backbone is a critical step. The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. In the case of 8-chloroquinoline, the directing effects of the chlorine atom and the quinoline nitrogen would influence the position of nitration. It is plausible that nitration of 8-chloroquinoline would lead to the formation of 8-chloro-5-nitroquinoline. The presence of the electron-withdrawing chloro group at the 8-position would likely deactivate the benzene ring, making nitration require forcing conditions.
The Hypothetical Final Step: Dinitration
The introduction of a second nitro group to form this compound would present a significant synthetic challenge. The presence of two strongly deactivating groups (a chloro group and a nitro group) on the quinoline ring would render the molecule highly resistant to further electrophilic substitution.
Reaction Conditions: Achieving dinitration would likely necessitate extremely harsh conditions, such as the use of a potent nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid, or "mixed acid") at elevated temperatures.
Directing Effects: The position of the second nitro group would be governed by the directing effects of the existing substituents. Both the 8-chloro and 5-nitro groups are meta-directing. Therefore, the introduction of a second nitro group at the 7-position is electronically disfavored. This steric and electronic hindrance may be a primary reason for the apparent absence of this compound in the scientific literature.
Parallels with a Related Compound: 5,7-Dinitro-8-hydroxyquinoline
Interestingly, the compound 5,7-dinitro-8-hydroxyquinoline is known and its synthesis has been documented.[1] In this case, the starting material is 8-hydroxyquinoline. The hydroxyl group at the 8-position is a strongly activating, ortho-, para-directing group. This electronic activation facilitates the introduction of two nitro groups at the 5- and 7-positions, which are ortho and para to the hydroxyl group, respectively. This stands in stark contrast to the deactivating nature of the chloro group in the hypothetical synthesis of this compound.
Visualization of the Hypothetical Synthesis
The following diagrams illustrate the conceptual synthetic pathway.
Caption: Hypothetical synthesis of this compound.
Conclusion
References
Sources
An In-depth Technical Guide on the Potential Therapeutic Targets of 8-Chloro-5,7-dinitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, renowned for its versatile pharmacological activities.[1] Its derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The biological activity of the quinoline scaffold can be significantly modulated by the introduction of various substituents. The subject of this guide, 8-Chloro-5,7-dinitroquinoline, possesses two key functional groups—a chloro substituent and two nitro groups—that are known to impart distinct and often potent biological effects. This document will explore the plausible therapeutic targets of this molecule by dissecting the established mechanisms of action of its structural relatives.
Postulated Therapeutic Target I: DNA Damage and Inhibition of Topoisomerase Enzymes
A primary and well-documented mechanism of action for many quinoline derivatives is the induction of DNA damage, often mediated through the inhibition of topoisomerase I and II.[1] These essential enzymes regulate DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cells, such as cancer cells.[1]
The presence of nitro groups on the quinoline ring is particularly suggestive of genotoxic potential. Nitroaromatic compounds are often pro-mutagens that can be metabolically reduced to reactive intermediates, which in turn form stable adducts with DNA bases, primarily purines.[3] This process can also generate reactive oxygen species (ROS), contributing to oxidative DNA damage.[3][4]
Rationale for Targeting Topoisomerases:
-
Structural Analogy: Numerous quinoline derivatives have been identified as potent topoisomerase inhibitors.[5]
-
Genotoxic Moieties: The nitro groups are known to be involved in DNA adduction and damage, a hallmark of many topoisomerase poisons.[3][6]
Experimental Validation Protocol: In Vitro Topoisomerase I and II Inhibition Assay
Objective: To determine the inhibitory effect of this compound on human topoisomerase I and II activity.
Methodology:
-
Reagents and Materials:
-
Human Topoisomerase I and II enzymes (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (for topoisomerase II decatenation assay)
-
Kinetoplast DNA (kDNA) (for topoisomerase II decatenation assay)
-
ATP, MgCl2, and appropriate reaction buffers
-
This compound (dissolved in DMSO)
-
Positive controls: Camptothecin (for Topo I), Etoposide (for Topo II)
-
DNA loading dye
-
Agarose gel and electrophoresis apparatus
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
-
Gel imaging system
-
-
Topoisomerase I Relaxation Assay:
-
Prepare reaction mixtures containing supercoiled plasmid DNA, Topo I enzyme, and varying concentrations of this compound.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition of Topo I will result in a decrease in the formation of relaxed DNA from the supercoiled substrate.
-
-
Topoisomerase II Decatenation Assay:
-
Prepare reaction mixtures containing kDNA, Topo II enzyme, ATP, and varying concentrations of this compound.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction and deproteinize as described above.
-
Analyze the products by agarose gel electrophoresis. Inhibition of Topo II will be observed as a reduction in the release of minicircular DNA from the kDNA network.
-
Data Presentation: IC₅₀ Values for Topoisomerase Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Topoisomerase I | To be determined |
| Camptothecin (Control) | Topoisomerase I | Known value |
| This compound | Topoisomerase II | To be determined |
| Etoposide (Control) | Topoisomerase II | Known value |
Visualizing the Mechanism: DNA Damage Pathway
Caption: Proposed mechanism of topoisomerase inhibition.
Postulated Therapeutic Target II: Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation
The generation of ROS is a significant mechanism underlying the cytotoxicity of many quinoline derivatives against cancer cells and microbes.[7][8] This is often linked to the molecule's ability to chelate transition metals, particularly copper. The resulting metal-compound complex can participate in redox cycling, leading to the production of superoxide anions and hydrogen peroxide, which cause widespread damage to cellular components, including DNA, proteins, and lipids. The nitro groups in this compound may also contribute to ROS production during their metabolic reduction.[7]
Rationale for ROS Generation as a Mechanism:
-
Metal Chelation Potential: The quinoline scaffold is a known metal chelator.[9]
-
Redox-Active Substituents: Nitro groups can undergo redox cycling.[7]
-
Established Mechanism: ROS induction is a known anticancer mechanism for related nitro-quinolines like nitroxoline (8-hydroxy-5-nitroquinoline).[7]
Experimental Validation Protocol: Intracellular ROS Measurement
Objective: To quantify the generation of intracellular ROS in cells treated with this compound.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line like HeLa or a bacterial strain like S. aureus) to an appropriate density.
-
Reagents:
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) dye
-
Positive control (e.g., H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and incubate with DCFH-DA solution in serum-free medium for 30-60 minutes at 37°C. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the cells again with PBS to remove excess dye.
-
Treat the cells with varying concentrations of this compound and the positive control.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points using a fluorescence plate reader.
-
Alternatively, visualize and quantify ROS production in individual cells using fluorescence microscopy.
-
Data Presentation: Fold Increase in ROS Production
| Treatment | Concentration (µM) | Fold Increase in Fluorescence (vs. Untreated Control) |
| Untreated Control | - | 1.0 |
| This compound | 1 | To be determined |
| 10 | To be determined | |
| 50 | To be determined | |
| H₂O₂ (Positive Control) | 100 | To be determined |
Postulated Therapeutic Target III: Disruption of Metal Homeostasis through Chelation
The ability of 8-hydroxyquinolines and related compounds to chelate essential metal ions is central to many of their biological activities.[9][10] By sequestering metal ions like iron, zinc, and copper, these compounds can inhibit the function of metalloenzymes that are crucial for cellular processes such as DNA synthesis, respiration, and signal transduction. This disruption of metal homeostasis can be particularly detrimental to rapidly proliferating cancer cells and pathogenic microbes, which have a high demand for these metals.
Rationale for Metal Chelation as a Therapeutic Strategy:
-
Inherent Property of the Scaffold: The quinoline nitrogen and a potential oxygen atom from the nitro group could form a chelating site.
-
Proven Efficacy in Analogs: The antimicrobial and anticancer effects of compounds like clioquinol and nitroxoline are strongly linked to their metal-binding properties.[7][11]
Experimental Validation Protocol: Potentiometric Titration for Metal-Binding Affinity
Objective: To determine the stability constants of the complexes formed between this compound and various biologically relevant metal ions.
Methodology:
-
Instrumentation: A precise potentiometer with a pH electrode.
-
Reagents:
-
This compound
-
Solutions of metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃) of known concentrations.
-
Standardized solution of a strong base (e.g., NaOH).
-
A suitable solvent system (e.g., a water-dioxane mixture) to ensure the solubility of all components.
-
-
Titration Procedure:
-
Prepare a solution containing the ligand (this compound), a strong acid, and the metal salt in the chosen solvent system.
-
Titrate this solution with the standardized strong base, recording the pH at each addition of the titrant.
-
Perform control titrations (e.g., acid alone, acid + ligand, acid + metal).
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of base added).
-
Use specialized software (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants (log β) of the metal-ligand complexes.
-
Data Presentation: Stability Constants (log β) of Metal Complexes
| Metal Ion | This compound | 8-Hydroxyquinoline (Reference) | EDTA (Reference) |
| Cu²⁺ | To be determined | ~12.2 | ~18.8 |
| Zn²⁺ | To be determined | ~8.0 | ~16.5 |
| Fe³⁺ | To be determined | ~12.5 | ~25.1 |
Visualizing the Process: Experimental Workflow for Metal Chelation Analysis
Caption: Workflow for determining metal chelation properties.
Postulated Therapeutic Target IV: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
For potential antimicrobial applications, the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—is a highly probable mechanism of action for a chloro-quinoline derivative.[12] These enzymes are essential for bacterial DNA replication and are the primary targets of the highly successful fluoroquinolone class of antibiotics. The chloro-substituent at position 8 is a feature found in some potent antibacterial quinolones.[4]
Rationale for Targeting Bacterial Topoisomerases:
-
Established Drug Class: This is the canonical mechanism for quinolone antibiotics.[12]
-
Key Structural Feature: The presence of a halogen on the quinoline ring is often crucial for antibacterial activity.[13]
Experimental Validation Protocol: In Vitro Bacterial Topoisomerase Inhibition Assay
Objective: To assess the inhibitory activity of this compound against purified bacterial DNA gyrase and topoisomerase IV.
Methodology: This protocol is analogous to the mammalian topoisomerase assays described in Section 2, with the following modifications:
-
Enzymes and Substrates:
-
Use purified E. coli or S. aureus DNA gyrase and topoisomerase IV.
-
For DNA gyrase, the substrate is relaxed plasmid DNA, and the assay measures the ATP-dependent introduction of supercoils.
-
For topoisomerase IV, the substrate is catenated DNA (kDNA), and the assay measures decatenation.
-
-
Positive Controls: Use a known fluoroquinolone antibiotic, such as Ciprofloxacin.
-
Analysis:
-
For the gyrase supercoiling assay, inhibition is observed as a decrease in the amount of supercoiled DNA.
-
For the topoisomerase IV decatenation assay, inhibition is seen as a failure to resolve the kDNA into individual circular DNA molecules.
-
Conclusion: A Roadmap for the Therapeutic Exploration of this compound
While this compound remains an uncharacterized molecule, its structural features—a quinoline core, a chloro-substituent, and dinitro groups—provide a strong foundation for hypothesizing its potential therapeutic targets. Based on the extensive evidence from analogous compounds, this molecule is predicted to exhibit potent anticancer and/or antimicrobial activity through mechanisms including the induction of DNA damage via topoisomerase inhibition, generation of cytotoxic reactive oxygen species, and disruption of essential metal homeostasis. The experimental protocols detailed in this guide offer a clear and logical path forward for researchers to systematically validate these hypotheses and unlock the therapeutic potential of this and other novel quinoline derivatives.
References
- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (PubMed)
- Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. (IRIS)
- Technical Support Center: Managing Genotoxicity of Nitroquinoline Deriv
- Breakage of a DNA-protein Complex Induced by 4-nitroquinoline 1-oxide, 4-nitropyridine 1-oxide, and Their Derivatives in Cultured Mouse Fibroblasts. (PubMed)
- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity.
- Comprehensive review on current developments of quinoline-based anticancer agents. (Source not specified)
- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (PubMed)
- Synergistic DNA damaging effects of 4-nitroquinoline-1-oxide and non-effective concentrations of methyl methanesulfon
- Chloro-Substituted Quinolines: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential. (Benchchem)
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (NIH)
- OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. (Source not specified)
- The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals. (Benchchem)
- discovery and history of 8-hydroxyquinoline's biological activity. (Benchchem)
- Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide. (PMC - PubMed Central)
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (Source not specified)
- Repair of 4-nitroquinoline-1-oxide-induced DNA Damage in Normal Human Cells and Cells From Classical and Variant Xeroderma Pigmentosum. (PubMed)
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (Sci-Hub)
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (ACS Omega)
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (PMC - PubMed Central)
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- The Anticancer Potential of Substituted Quinoline Deriv
- A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Deriv
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release. (Anti-Cancer Agents in Medicinal Chemistry)
- Styrylquinoline Derivatives as IGF1R Inhibitors. (ACS Medicinal Chemistry Letters)
- Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. (MDPI)
- Anticancer Activity of Quinoline Derivatives. (International Journal of Pharmaceutical Sciences Review and Research)
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- 5. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breakage of a DNA-protein complex induced by 4-nitroquinoline 1-oxide, 4-nitropyridine 1-oxide, and their derivatives in cultured mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 13. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
Introduction: The Quinoline Scaffold in Modern Chemistry
An In-Depth Technical Guide to 8-Chloro-5,7-dinitroquinoline: Synthesis, Properties, and Potential Applications
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a vast array of biological activities, including roles as antimalarial, antibacterial, anticancer, and anti-HIV agents.[1][2][3][4] The functionalization of the quinoline core with various substituents allows for the fine-tuning of its electronic, steric, and physicochemical properties, thereby modulating its biological and material characteristics. The introduction of a chloro group and two nitro groups, as in the case of this compound, is anticipated to yield a highly electron-deficient aromatic system with unique reactivity and potential as a versatile chemical intermediate or a biologically active agent. This guide provides a comprehensive overview of the projected synthesis, properties, and applications of this compound, drawing upon established principles of quinoline chemistry.
Proposed Synthesis of this compound
Step-by-Step Experimental Protocol:
-
First Nitration of 8-Chloroquinoline:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-chloroquinoline in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the mono-nitro product.
-
Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The primary products expected are 8-chloro-5-nitroquinoline and 8-chloro-7-nitroquinoline.
-
-
Second Nitration to Yield this compound:
-
The isolated and dried mono-nitro derivative (a mixture or the separated major isomer) is then subjected to a second, more forceful nitration.
-
Dissolve the mono-nitro compound in fuming sulfuric acid.
-
Slowly add a mixture of fuming nitric acid and fuming sulfuric acid while maintaining careful temperature control.
-
Heat the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours to drive the second nitration to completion.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, or by column chromatography on silica gel.[5]
-
Causality Behind Experimental Choices:
-
Use of Sulfuric Acid: Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. It also acts as a solvent for the quinoline substrate.
-
Temperature Control: Electrophilic nitration is a highly exothermic reaction. Low temperatures are initially maintained to control the reaction rate and prevent the formation of byproducts. The subsequent heating in the second nitration step is necessary to overcome the deactivating effect of the first nitro group.
-
Work-up Procedure: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which has low solubility in the aqueous acidic medium.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties and Characterization
The physicochemical properties of this compound are predicted based on its structure and by analogy to related compounds.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₉H₄ClN₃O₄ |
| Molecular Weight | 253.60 g/mol |
| Appearance | Expected to be a yellow crystalline solid |
| Melting Point | Likely to be relatively high due to the rigid aromatic structure and polar nitro groups |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF, and hot ethanol |
| ¹H NMR (CDCl₃) | Aromatic protons are expected to be deshielded due to the electron-withdrawing effects of the nitro and chloro groups, with chemical shifts likely in the range of δ 8.0-9.5 ppm.[5] |
| ¹³C NMR (CDCl₃) | Aromatic carbons will show characteristic shifts, with carbons bearing nitro groups being significantly downfield.[5] |
| IR (KBr) | Characteristic peaks for C=N and C=C stretching of the quinoline ring (1600-1450 cm⁻¹), strong asymmetric and symmetric stretching of the NO₂ groups (around 1550 and 1350 cm⁻¹), and C-Cl stretching (800-600 cm⁻¹).[6][7] |
Reactivity and Mechanistic Insights
The presence of two strongly electron-withdrawing nitro groups and a moderately electron-withdrawing chloro group will render the quinoline ring system of this compound highly electron-deficient. This electronic nature dictates its reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 8-position is activated towards nucleophilic displacement by strong nucleophiles. The nitro groups at the 5- and 7-positions will stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the substitution. This makes this compound a potentially valuable precursor for synthesizing a variety of 8-substituted quinoline derivatives.
-
Reduction of Nitro Groups: The nitro groups can be selectively or fully reduced to amino groups using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would provide access to 8-chloro-5,7-diaminoquinoline, a versatile building block for further functionalization.
Potential Applications in Research and Drug Discovery
While the specific biological activities of this compound have not been reported, its structural features suggest several potential areas of application:
-
Antimicrobial and Anticancer Agents: Many nitroaromatic compounds and quinoline derivatives exhibit antimicrobial and anticancer properties.[1][8] The mechanism of action often involves the generation of reactive oxygen species (ROS) following the reduction of the nitro group within target cells.[1]
-
Enzyme Inhibition: The quinoline scaffold is present in numerous enzyme inhibitors.[4] this compound could be explored as a potential inhibitor for various enzymes, particularly those with a nucleophilic residue in the active site that could react via SNAr.
-
Precursor for Novel Heterocycles: The reactivity of the chloro and nitro groups makes this compound a versatile starting material for the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science.
Safety and Handling Precautions
Given the presence of nitro groups and a chlorinated aromatic ring, this compound should be handled with care. Based on the safety data for structurally related compounds such as 8-chloroquinoline and 8-nitroquinoline, the following hazards should be anticipated:
-
Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[9][10]
-
Irritation: May cause skin and serious eye irritation.[9][10]
-
Mutagenicity/Carcinogenicity: Some nitroaromatic compounds are suspected of being mutagenic or carcinogenic.[10]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid generating dust.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents an intriguing, albeit currently under-explored, molecule with significant potential as a synthetic intermediate and a candidate for biological evaluation. Its projected synthesis is achievable through standard nitration procedures, and its reactivity is governed by the strong electron-withdrawing nature of its substituents. Further research into the synthesis, characterization, and biological screening of this compound is warranted to fully elucidate its properties and potential applications in drug discovery and materials science.
References
- BenchChem. Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
- ResearchGate. (PDF) 8-Nitroquinoline.
- PubChem. 8-Chloroquinoline.
- Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF.
- PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PubChem. 8-Nitroquinoline.
- ResearchGate. Technology of preparation of 8-hydroxy-5-nitroquinoline.
- BenchChem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
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An In-depth Technical Guide on the Safe Handling of 8-Chloro-5,7-dinitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Inherent Risks
8-Chloro-5,7-dinitroquinoline is a halogenated nitroaromatic heterocyclic compound. The presence of two nitro groups on the quinoline backbone significantly influences its chemical properties, suggesting a high potential for reactivity and biological activity. Nitroaromatic compounds are a class of chemicals known for their energetic properties and diverse toxicological effects.[1][2] The introduction of a chlorine atom further modifies the molecule's reactivity and potential for environmental persistence. Given the functional groups present, researchers must approach this compound with the assumption of high toxicity and potential for explosive behavior under specific conditions.
Hazard Identification and Classification
While specific GHS classifications for this compound are not available, based on the hazards of related dinitroaromatic and chloro-nitro aromatic compounds, the following potential hazards should be assumed[3]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[6][7]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[6][7]
-
Mutagenicity: Nitroaromatic compounds are often mutagenic.[1]
-
Carcinogenicity: Some nitroaromatic compounds are suspected or known carcinogens.[1]
-
Explosive Properties: The presence of multiple nitro groups increases the risk of explosion, especially upon heating under confinement.[3]
-
Reactivity: May react violently with reducing agents, strong bases, and oxidizing agents.
Physical and Chemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₉H₄ClN₃O₄ | [8] |
| Molecular Weight | 253.60 g/mol | Calculated |
| Appearance | Likely a yellow crystalline solid | Inferred from related compounds[4] |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Isolation: For reactions involving heating or potential for gas evolution, consider using a blast shield or conducting the experiment in an isolated area.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.[10]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[10]
-
Respiratory Protection: If there is a risk of aerosol or dust generation and engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Safe Handling and Storage Procedures
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use non-sparking tools.[10]
-
Controlled Environment: Conduct all manipulations in a well-ventilated fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[9]
-
Contamination: Be mindful of contaminating surfaces. All equipment used for handling should be decontaminated after use.
Storage
-
Container: Store in a tightly sealed, clearly labeled container in a cool, dry, and dark place.
-
Ventilation: The storage area should be well-ventilated.
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
-
Quantity: Keep the quantity of the compound in the laboratory to a minimum.
Emergency Procedures
Spills and Leaks
-
Evacuation: In case of a significant spill, evacuate the area immediately.
-
Containment: If it is safe to do so, prevent further spread of the material.
-
Cleanup: For small spills of solid material, carefully sweep up the material without generating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material. The cleanup should be performed by trained personnel wearing appropriate PPE.
-
Decontamination: Thoroughly decontaminate the spill area after cleanup.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Disposal Considerations
-
Waste Classification: this compound and any materials contaminated with it should be considered hazardous waste.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[9] Do not dispose of down the drain or in regular trash.
Experimental Protocols and Workflows
General Workflow for Handling
Caption: A conceptual diagram of precautions for a nitration reaction.
Conclusion
The safe handling of this compound requires a proactive and conservative approach to safety. Researchers and professionals in drug development must operate under the assumption of high hazard levels due to the compound's structure. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is paramount to minimizing risk. Always perform a thorough risk assessment before beginning any work with this and other similarly under-characterized compounds.
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ResearchGate. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]
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Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, 41(8), 1027–1030. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 8-Chloro-5,7-dinitroquinoline in Cancer Cell Line Research
Introduction: The Therapeutic Potential of Nitroquinolines in Oncology
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The introduction of electron-withdrawing groups, such as chloro and nitro moieties, has been shown to significantly enhance the cytotoxic potential of the quinoline core against various cancer cell lines.[1] 8-Chloro-5,7-dinitroquinoline, a member of this promising class of compounds, is of particular interest for its potential as an anticancer agent. Its chemical structure suggests a high reactivity and potential to interfere with key cellular processes essential for cancer cell proliferation and survival.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the in vitro evaluation of this compound and related nitroquinoline derivatives in cancer cell lines. The methodologies outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Hypothesized Mechanism of Action
While the precise mechanism of this compound is a subject of ongoing investigation, the activities of structurally similar compounds provide a strong foundation for several hypotheses.[1] One of the primary proposed mechanisms for nitroaromatic compounds is the generation of reactive oxygen species (ROS).[1][3] This induction of oxidative stress can lead to widespread cellular damage, including DNA strand breaks, and ultimately trigger apoptotic cell death.[1]
Furthermore, some quinoline derivatives have been shown to inhibit the activity of topoisomerases, crucial enzymes involved in DNA replication and repair.[1] By targeting these enzymes, this compound may induce catastrophic DNA damage, leading to cell cycle arrest and apoptosis. It is also plausible that this compound, like other quinoline-based molecules, could interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4]
Caption: Hypothesized mechanisms of this compound-induced cytotoxicity.
Safety, Handling, and Storage
Due to its potential hazards, proper safety precautions are paramount when handling this compound.
-
Handling: All work with the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][7] Avoid creating dust when handling the solid form.[5][6]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8]
-
Disposal: Dispose of all waste, including unused compound and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste.[5]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
The foundation of reproducible in vitro experiments is the accurate preparation of stock solutions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT 116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).[9]
-
Incubation: Incubate the plates for 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[10]
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10]
Quantitative Data from Structurally Related Compounds
Direct cytotoxic data for this compound is not widely available in the public domain. However, the IC50 values of structurally related chloro- and nitroquinoline derivatives provide valuable context for expected potency.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline | 5-nitro, 8-hydroxy | Raji (B-cell lymphoma) | 0.438 | [1] |
| 7-methyl-8-nitroquinoline | 7-methyl, 8-nitro | Caco-2 (Colorectal carcinoma) | 1.871 | [1] |
| 8-nitro-7-quinolinecarbaldehyde | 8-nitro, 7-carbaldehyde | Caco-2 (Colorectal carcinoma) | 0.535 | [1] |
| 7-Chloroquinoline derivative | 7-chloro, other substitutions | HCT-116 (Colon carcinoma) | 23.39 | [1] |
| 7-Chloroquinoline derivative | 7-chloro, other substitutions | Hela (Cervical carcinoma) | 50.03 | [1] |
Future Directions and Concluding Remarks
The protocols and data presented in this guide provide a robust framework for investigating the anticancer potential of this compound. Future research should focus on elucidating its precise mechanism of action, including its effects on specific signaling pathways, its potential for ROS generation, and its ability to induce apoptosis and cell cycle arrest. Furthermore, in vivo studies will be crucial to determine its therapeutic efficacy and safety profile. The exploration of this and other novel nitroquinoline derivatives holds significant promise for the development of the next generation of targeted cancer therapies.
References
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- BenchChem. (2025).
- Jiang, H., et al. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
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- Dow AgroSciences. (n.d.). This product-specific information supplements the Dow AgroSciences “Bulk Storage and Handling Guide”.
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- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 2-Nitroquinoline.
- BenchChem. (2025). Safeguarding Your Research: A Guide to Handling 2-Nitroquinoline.
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- PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
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- ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
- Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. (n.d.).
- NIH. (n.d.). Ex vivo cytotoxic drug evaluation by DiSC assay to expedite identification of clinical targets: results with 8-chloro-cAMP.
- NIH. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024).
- NIH. (n.d.).
- MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
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Application Note: A Framework for Evaluating 8-Chloro-5,7-dinitroquinoline as a Novel Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1] This application note introduces 8-Chloro-5,7-dinitroquinoline, a novel compound featuring this promising scaffold, and provides a comprehensive framework for its initial evaluation as a potential kinase inhibitor. We present a systematic approach, beginning with direct enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess target engagement and anti-proliferative activity in a physiologically relevant context. This guide is intended for researchers in drug discovery and chemical biology, offering detailed, field-proven protocols to characterize the compound's inhibitory potential.
Introduction: The Rationale for Investigating this compound
The human kinome, comprising over 500 protein kinases, represents a major class of therapeutic targets.[2] These enzymes catalyze the phosphorylation of substrate proteins, a fundamental mechanism for controlling nearly every aspect of cell life, from proliferation and differentiation to apoptosis. Consequently, aberrant kinase activity is a primary driver of oncogenesis, making kinase inhibitors a cornerstone of modern cancer therapy.[3]
The quinoline ring system has proven tobe an exceptionally fruitful scaffold for the development of kinase inhibitors.[4] Its rigid, planar structure and hydrogen-bonding capabilities allow it to effectively mimic the adenine region of ATP, enabling competitive binding within the kinase active site. Furthermore, studies have demonstrated that the addition of nitro groups to the quinoline core can yield potent antiproliferative agents, with some derivatives showing inhibitory activity against key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6]
This compound combines these key features: the proven quinoline core, a chloro-substituent known to influence binding affinity, and two nitro groups which may enhance its biological activity. While this specific compound is novel in the context of kinase inhibition, its structural alerts provide a strong scientific rationale for its investigation. This document outlines a validated workflow to systematically test this hypothesis, from initial biochemical screening to cellular characterization.
Compound Profile & Safety Precautions
Chemical Properties
| Property | Value | Source |
| Compound Name | This compound | |
| Structure | (Structure will be implicitly described by its name) | |
| CAS Number | 22539-55-5 | [7] |
| Molecular Formula | C₉H₄ClN₃O₄ | [8] |
| Molecular Weight | 253.60 g/mol | [8] |
| Appearance | (Typically a yellow or off-white solid) |
Critical Safety and Handling Protocols
Nitroaromatic compounds, including dinitroquinolines, are potentially hazardous and must be handled with appropriate caution. While specific toxicological data for this compound is limited, protocols should be based on safety information for structurally related chemicals.[9][10]
-
Engineering Controls: All handling of the solid compound and concentrated stock solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[11]
-
Compound Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the laboratory.[12]
-
Waste Disposal: Dispose of all contaminated materials and solutions as hazardous chemical waste according to institutional and local regulations.
-
Emergency Procedures: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]
Part 1: In Vitro Biochemical Characterization
The first essential step is to determine if this compound directly inhibits the enzymatic activity of purified kinases. A luminescence-based assay that quantifies ADP, a universal product of the kinase reaction, is a robust and highly sensitive method for this purpose.[14]
Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of the compound.
Protocol 2.1: Cellular Target Engagement by Western Blot
This protocol determines if the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials and Reagents:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR). [5]* Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound.
-
Stimulating ligand (e.g., EGF).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-EGFR).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace media with serum-free media and incubate for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat cells with various concentrations of the compound (and a DMSO control) for 1-2 hours.
-
Stimulation: Add the stimulating ligand (e.g., 100 ng/mL EGF) for 10-15 minutes to activate the pathway. A non-stimulated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Apply chemiluminescent substrate and image the blot.
-
Strip and re-probe the membrane for total protein (e.g., anti-total-ERK) as a loading control.
-
Protocol 2.2: Cell Viability Assay
This assay measures the effect of the compound on cell proliferation, providing a functional readout of its activity.
Materials and Reagents:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
Sterile, clear-bottom 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
Assay:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence on a plate reader.
Data Analysis and Presentation
-
Western Blot: Quantify the band intensity for the phosphorylated protein and normalize it to the total protein. Compare the results from compound-treated cells to the stimulated DMSO control.
-
Cell Viability: Calculate the percent growth inhibition for each concentration relative to the DMSO control. Plot the results and perform a non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition).
Example Data Presentation:
| Cell Line | Primary Kinase Driver | Compound GI₅₀ (µM) |
|---|---|---|
| A431 | EGFR | 1.5 |
| MDA-MB-468 | EGFR | 2.1 |
| PC-3 | (PI3K/Akt pathway) | >50 |
Table 2: Hypothetical anti-proliferative activity of this compound in different cancer cell lines.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in in vitro assay | - Inaccurate pipetting- Reagent instability- DMSO concentration too high | - Calibrate pipettes- Prepare fresh reagents daily- Ensure final DMSO concentration is ≤1% [15] |
| No kinase inhibition observed | - Compound is inactive- Compound precipitated out of solution- Incorrect assay conditions | - Verify compound integrity- Check solubility in assay buffer- Optimize ATP concentration and reaction time |
| No change in p-substrate in Western blot | - Compound not cell-permeable- Insufficient treatment time/dose- Target not active in the cell line | - Re-evaluate compound structure- Perform a time-course and dose-response experiment- Confirm target expression and pathway activation |
| High cytotoxicity in all cell lines | - Non-specific toxicity- Compound is a promiscuous inhibitor | - Assess off-target effects- Screen against a broader kinase panel to check for selectivity [16] |
Conclusion
This compound is a novel compound with a promising chemical scaffold for kinase inhibition. The systematic application of the biochemical and cell-based protocols detailed in this guide will enable a thorough and robust initial characterization of its potential as a therapeutic agent. By determining its potency, selectivity, and cellular efficacy, researchers can make informed decisions about its future development and optimization.
References
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit. Retrieved from [Link]
-
Ding, K., et al. (2008). Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]
- Google Patents. (n.d.). US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors.
-
Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
-
Remedy Publications LLC. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]
-
ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and biological activity of 8-chloro-t[17][18][19]riazolo [4,3-a]quinoxalines. Retrieved from [Link]
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National Institutes of Health. (n.d.). 8-Chloro-5-nitroquinoline | C9H5ClN2O2 | CID 252444 - PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
ScienceDirect. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Retrieved from [Link]
-
ResearchGate. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved from [Link]
-
PubMed. (2007). Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents. Retrieved from [Link]
-
Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Synthesis of 8-Chloro-5,7-dinitroquinoline
Abstract
This document provides a detailed experimental protocol for the synthesis of 8-Chloro-5,7-dinitroquinoline, a substituted heterocyclic compound. The synthesis is achieved through the electrophilic aromatic substitution (dinitration) of 8-chloroquinoline using a mixed acid nitrating agent. This guide is intended for researchers and scientists in organic synthesis and drug development. It offers an in-depth explanation of the reaction mechanism, a step-by-step laboratory procedure, critical safety protocols, and methods for product characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Scientific Background
Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous synthetic compounds with diverse biological activities. The introduction of specific substituents onto the quinoline scaffold allows for the fine-tuning of their chemical and pharmacological properties. This compound is a derivative characterized by an electron-withdrawing chlorine atom at the C8 position and two strongly deactivating nitro groups at the C5 and C7 positions.
The synthesis of this compound is a classic example of electrophilic aromatic substitution on a heterocyclic system. The reaction's success hinges on precise control of conditions to overcome the deactivating nature of the quinoline nitrogen and the chloro-substituent while directing the nitration to the desired positions. This protocol details a robust method for achieving this transformation, with a paramount focus on laboratory safety.
Synthesis Strategy and Mechanistic Rationale
The synthesis of this compound is accomplished via the direct nitration of 8-chloroquinoline. The overall transformation is depicted below:
Figure 1: Overall reaction for the dinitration of 8-chloroquinoline.
2.1. The Electrophile: Generation of the Nitronium Ion
The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This step is crucial, as nitric acid alone is generally not a sufficiently strong electrophile to react with deactivated aromatic rings.[1]
2.2. The Substrate: Electrophilic Substitution on 8-Chloroquinoline
The nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitroquinoline.[2] This is because under the strongly acidic conditions of nitration, the quinoline nitrogen is protonated, forming the quinolinium ion. This N-protonated heterocycle strongly deactivates the pyridine ring towards electrophilic attack, forcing the substitution to occur on the less deactivated benzene ring.[2]
In the case of 8-chloroquinoline, the directing effects are more complex:
-
The Quinolinium Ion: As a deactivating group, it directs incoming electrophiles to the C5 and C7 positions (meta-like positions relative to the C4a-C8a bond).
-
The Chlorine Atom (C8): As an ortho-, para- director (due to lone pair resonance) but a deactivator (due to induction), it directs incoming electrophiles to the C7 (ortho) and C5 (para) positions.
Both the quinolinium system and the chlorine atom synergistically direct the incoming nitro groups to the C5 and C7 positions. The first nitration is followed by a second, which requires forcing conditions as the first nitro group adds significant deactivation to the ring system.
Critical Safety and Handling (EHS)
Nitration reactions are inherently hazardous and must be treated with extreme caution.[3][4] A thorough risk assessment is mandatory before commencing any work.
-
Corrosivity and Oxidizing Hazard: Concentrated nitric acid and sulfuric acid are highly corrosive and potent oxidizing agents.[5][6] They can cause severe chemical burns upon contact with skin and eyes and can react violently with combustible materials.[6][7]
-
Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic.[4] This can lead to a rapid increase in temperature (thermal runaway), potentially causing loss of control, vigorous boiling, and even an explosion.[4]
-
Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[3][6]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical safety goggles, a face shield, and a chemical-resistant lab coat.[3]
-
Fume Hood: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic fumes and vapors.[5]
-
Temperature Control: Strict temperature control using an ice-salt bath is critical. Never add reagents quickly.
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[3] Have appropriate spill containment kits (e.g., sodium carbonate or other neutralizers) readily available.[7]
-
Quenching: The reaction workup, involving pouring the acid mixture onto ice, must be done slowly and carefully in a large beaker to manage the exothermic release of heat and potential splashing.
Detailed Experimental Protocol
4.1. Materials and Equipment
| Reagent/Material | Grade | Molar Mass ( g/mol ) |
| 8-Chloroquinoline | Reagent (≥97%) | 163.61 |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade (95-98%) | 98.08 |
| Concentrated Nitric Acid (HNO₃) | ACS Grade (68-70%) | 63.01 |
| Crushed Ice | - | 18.02 |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | 84.01 |
| Ethanol (for recrystallization) | Reagent Grade | 46.07 |
Equipment:
-
250 mL Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
1 L Beaker
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
4.2. Step-by-Step Synthesis Procedure
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an internal thermometer. Place the flask in an ice-salt bath.
-
Substrate Preparation: Carefully add concentrated H₂SO₄ (60 mL) to the flask. Begin stirring and allow the acid to cool to below 10 °C.
-
Addition of Starting Material: Slowly and portion-wise, add 8-chloroquinoline (8.18 g, 0.05 mol) to the cold, stirring sulfuric acid. Ensure the temperature does not exceed 15 °C during the addition. Stir the resulting solution until all the solid has dissolved.
-
Cooling: Cool the solution to between 0 °C and 5 °C.
-
Nitration: Slowly, and drop-by-drop, add concentrated HNO₃ (12 mL, ~0.27 mol) via the dropping funnel over a period of 45-60 minutes. Crucial: Meticulously monitor the internal thermometer and maintain the reaction temperature below 10 °C throughout the addition. A rise in temperature indicates an uncontrolled reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for an additional 3 hours.
-
Reaction Quenching: Place a 1 L beaker containing 500 g of crushed ice in the fume hood. Very slowly and carefully, pour the reaction mixture onto the crushed ice with gentle stirring. This process is highly exothermic.
-
Precipitation and Neutralization: Allow the ice to melt. A yellow precipitate should form. Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is approximately 7.
-
Product Isolation: Isolate the crude yellow solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) to remove any residual salts.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass and dry it in a vacuum oven at 50-60 °C to a constant weight.
4.3. Purification
-
The crude this compound can be purified by recrystallization from ethanol or glacial acetic acid to yield a crystalline yellow solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₉H₄ClN₃O₄[8] |
| Molar Mass | 253.60 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Expect signals in the aromatic region, shifted downfield due to the electron-withdrawing nitro groups. The proton at C6 should appear as a singlet. The protons on the pyridine ring (C2, C3, C4) will also be present. |
| ¹³C NMR | Expect 9 distinct signals for the carbon atoms in the quinoline ring system. Carbons attached to nitro groups (C5, C7) will be significantly downfield. |
| IR Spectroscopy | Expect strong characteristic absorption bands for the N-O stretching of the nitro groups (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), as well as C-Cl and C=N stretching vibrations. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated mass, with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
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- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- UW Environmental Health & Safety. (2024). NITRIC ACID SAFETY.
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Application Notes and Protocols: 8-Chloro-5,7-dinitroquinoline in Organic Synthesis
Introduction: A Highly Activated Scaffold for Advanced Synthesis
8-Chloro-5,7-dinitroquinoline is a specialized heterocyclic compound engineered for high reactivity in organic synthesis. Its structure is characterized by a quinoline core, a chloro leaving group at the C8 position, and two potent electron-withdrawing nitro groups at the C5 (para) and C7 (ortho) positions. This specific arrangement of substituents dramatically activates the C8 position towards nucleophilic attack, making this molecule an exceptional building block for the synthesis of diverse, highly functionalized quinoline derivatives.
The primary utility of this compound lies in its capacity to undergo facile Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity allows for the strategic introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a direct route to novel molecular architectures. These products are of significant interest to researchers in medicinal chemistry and materials science, where the quinoline scaffold is a well-established pharmacophore and functional motif.[1]
This guide provides a comprehensive overview of the molecule's reactivity, its synthesis, and detailed, field-proven protocols for its application in key synthetic transformations.
PART 1: The Engine of Reactivity - Nucleophilic Aromatic Substitution (SNAr)
The remarkable reactivity of this compound is a direct consequence of its electronic structure. Standard aryl chlorides are typically unreactive towards nucleophiles. However, the presence of strongly electron-withdrawing groups, particularly at positions ortho and para to the leaving group, fundamentally alters this behavior.[2]
The SNAr reaction proceeds via a two-step addition-elimination mechanism :
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chloro group (C8). This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Leaving Group Departure: The aromaticity of the quinoline ring is then restored through the rapid elimination of the chloride ion, yielding the final substituted product.
The key to the high reactivity of this compound is the exceptional stability of the Meisenheimer complex. The negative charge of the intermediate is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of both the C5 and C7 nitro groups. This delocalization provides a low-energy pathway for the reaction to proceed, often under mild conditions.[2][3]
Caption: Figure 1: S(N)Ar Mechanism on this compound.
PART 2: Synthesis of the Starting Material
The target compound, this compound, is not commonly available commercially and must be prepared in a two-step sequence starting from 8-hydroxyquinoline. The workflow involves dinitration followed by a deoxychlorination reaction.
Sources
Application Notes and Protocols for Substituted Quinolines in In Vitro Research
A Senior Application Scientist's Guide to Investigating the In Vitro Efficacy of Nitro- and Chloro-Substituted Quinolines
Introduction
Researchers investigating novel therapeutic agents are often drawn to the quinoline scaffold due to its proven versatility and broad spectrum of biological activities. While specific compounds like 8-Chloro-5,7-dinitroquinoline are of academic interest, the available body of published research is limited. However, extensive in vitro studies on structurally related and well-documented compounds, particularly those with nitro and chloro substitutions, provide a robust framework for investigation.
This guide will focus on Nitroxoline (8-hydroxy-5-nitroquinoline) , a well-characterized nitro-substituted quinoline with significant anticancer and antimicrobial properties demonstrated in numerous in vitro studies.[1][2][3] The principles and protocols detailed herein are broadly applicable to the in vitro evaluation of other substituted quinolines, providing a solid foundation for researchers in drug discovery and development.
Part 1: Scientific Foundation and Mechanism of Action
Nitroxoline and its analogs, such as Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have garnered considerable attention for their potential as anticancer agents.[1][2][4] Their efficacy often stems from a multi-faceted mechanism of action that exploits the unique cellular environment of cancer cells.
A key mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate metal ions.[5] This property can lead to the inhibition of metalloenzymes crucial for cancer cell survival and proliferation. In the case of Nitroxoline, its anticancer activity is significantly enhanced by the presence of copper.[1][4] The Nitroxoline-copper complex is believed to catalyze the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1][4] Unlike Clioquinol, Nitroxoline is not a zinc ionophore, which may contribute to a different neurotoxicity profile.[1][4]
The induction of apoptosis is another critical aspect of the anticancer activity of substituted quinolines. This programmed cell death can be triggered through various signaling pathways. Many anticancer drugs are known to activate caspase-8, a key initiator caspase in the extrinsic apoptotic pathway, although this can also occur independently of death receptor signaling.[6][7] Caspase-8 activation leads to a cascade of downstream events, including the activation of executioner caspases like caspase-3, ultimately resulting in the dismantling of the cell.[8][9] Some quinoline derivatives have been shown to induce cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[10][11][12]
Proposed Mechanism of Action for Nitroxoline
Caption: Proposed mechanism of action for Nitroxoline in cancer cells.
Part 2: In Vitro Experimental Protocols
The following protocols provide a comprehensive workflow for the in vitro evaluation of substituted quinolines like Nitroxoline.
Protocol 1: Preparation of Stock Solutions
The accurate preparation of stock solutions is fundamental to the reproducibility of in vitro assays.
Materials:
-
8-hydroxy-5-nitroquinoline (Nitroxoline) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of Nitroxoline (e.g., 40 mg/mL) by dissolving the powder in DMSO.[13]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[13]
Expert Insight: The choice of solvent is critical. DMSO is commonly used for its ability to dissolve a wide range of organic compounds. However, it is essential to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[14] Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments.[15]
Protocol 2: Cell Culture and Maintenance
Proper cell culture technique is paramount for obtaining reliable and consistent results.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[16]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)[14][16]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cell lines in their recommended complete growth medium in a humidified incubator.[15]
-
Subculture the cells when they reach 70-90% confluency to ensure they remain in the logarithmic growth phase.[17]
-
For adherent cells, wash with PBS, detach with trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium before seeding for experiments.[17]
Expert Insight: The health and passage number of your cell lines can significantly impact experimental outcomes. Use low-passage cells and regularly check for mycoplasma contamination.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
Materials:
-
Cultured cancer cells
-
Complete growth medium
-
Nitroxoline stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14][16]
-
Prepare serial dilutions of Nitroxoline in complete growth medium from the stock solution.
-
Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[16]
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][16]
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: IC50 Values of Quinolone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Raji (lymphoma) | 0.438 | [4] |
| Clioquinol | Raji (lymphoma) | ~2.5 | [4] |
| 5,7-Dichloro-8-hydroxyquinoline | Raji (lymphoma) | ~1.5 | [4] |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (colorectal) | 0.35 | [11] |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (colorectal) | 0.54 | [11] |
Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[16]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Treat cells with Nitroxoline at its predetermined IC50 concentration for a specified time (e.g., 24 hours).[16]
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.[16]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[16]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14][16]
-
Analyze the stained cells by flow cytometry.[16]
Interpretation of Results:
-
Annexin V(-) / PI(-): Live cells[14]
-
Annexin V(+) / PI(-): Early apoptotic cells[14]
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells[14]
-
Annexin V(-) / PI(+): Necrotic cells[14]
Workflow for In Vitro Evaluation of Substituted Quinolines
Caption: A generalized workflow for the in vitro assessment of substituted quinolines.
Part 3: Concluding Remarks
The study of substituted quinolines offers a promising avenue for the discovery of novel therapeutic agents. While direct information on this compound may be sparse, the extensive research on related compounds like Nitroxoline provides a clear and validated path for in vitro investigation. By employing the robust protocols outlined in this guide, researchers can effectively characterize the cytotoxic and apoptotic effects of their compounds of interest. A thorough understanding of the underlying mechanisms of action, coupled with meticulous experimental execution, is essential for advancing these promising molecules through the drug development pipeline.
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Harsh, N. K., Beniwal, R. C., Sharma, S. D., Saran, R. K., & Bhojak, N. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue[4], 1627-1629. [Link]
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Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2020). ResearchGate. [Link]
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Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. (2011). ResearchGate. [Link]
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Al-Hiari, Y. M., El-Abadelah, M. M., & Abu-Safieh, K. A. (2017). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 22(11), 1839. [Link]
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In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2004). Antimicrobial Agents and Chemotherapy, 48(10), 4049–4050. [Link]
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N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[4][18][19]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. (2022). ResearchGate. [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(15), 4998. [Link]
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Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2023). MDPI. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2018). Molecules, 23(11), 2866. [Link]
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Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (2021). MDPI. [Link]
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Technology of preparation of 8-hydroxy-5-nitroquinoline. (2005). ResearchGate. [Link]
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8-Nitroquinoline. (2008). ResearchGate. [Link]
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Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2005). ResearchGate. [Link]
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Anticancer drugs induce caspase-8/FLICE activation and apoptosis in the absence of CD95 receptor/ligand interaction. (1998). PubMed. [Link]
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Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. (2022). Infection and Drug Resistance, Volume 15, 5951–5963. [Link]
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Caspase-8; regulating life and death. (2012). Seminars in Cell & Developmental Biology, 23(5), 556–563. [Link]
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Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells. (2018). Molecular & Cellular Proteomics, 17(1), 147–160. [Link]
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A Dual Role of Caspase-8 in Triggering and Sensing Proliferation-Associated DNA Damage, a Key Determinant of Liver Cancer Development. (2017). Cancer Cell, 32(3), 342–358.e8. [Link]
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TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. (2005). Chemistry of Heterocyclic Compounds, 41(8), 1027–1030. [Link]
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Protocols for Cancer-related cell lines. (n.d.). Horizon Discovery. [Link]
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- 19. researchgate.net [researchgate.net]
Application Notes & Protocols for 8-Chloro-5,7-dinitroquinoline: A Novel Derivatizing Agent for Thiol Quantification by HPLC-UV
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Chloro-5,7-dinitroquinoline as a novel derivatizing agent for the sensitive quantification of thiol-containing molecules by High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols and methodologies outlined herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Introduction to this compound
This compound is a quinoline derivative characterized by a chlorine atom at the 8th position and two nitro groups at the 5th and 7th positions. The presence of two strongly electron-withdrawing nitro groups significantly activates the chloro substituent towards nucleophilic aromatic substitution. This heightened reactivity makes this compound an excellent candidate for use as a derivatizing agent for nucleophilic functional groups, such as thiols and amines. Derivatization is a chemical modification process used to convert an analyte that is difficult to detect into a product that is easily quantifiable.[1][2] This is particularly useful for compounds that lack a strong chromophore for UV-Vis detection.[3]
The reaction of this compound with a thiol-containing analyte results in the formation of a stable thioether conjugate. This derivative possesses a strong chromophore due to the dinitroquinoline moiety, allowing for highly sensitive detection at a specific wavelength, thereby enhancing the analytical performance of HPLC methods for thiol quantification.[4]
Principle of Derivatization: Nucleophilic Aromatic Substitution
The core mechanism underpinning the utility of this compound as a derivatizing agent is nucleophilic aromatic substitution (SNAr). In this reaction, the lone pair of electrons on the sulfur atom of a thiol acts as a nucleophile, attacking the electron-deficient carbon atom bearing the chlorine atom on the quinoline ring. The strong electron-withdrawing effect of the two nitro groups stabilizes the intermediate Meisenheimer complex, facilitating the departure of the chloride leaving group.
The reaction is typically carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion, thus increasing the reaction rate. The resulting product is a stable, UV-active thioether derivative of the original analyte.
Caption: Derivatization of a thiol with this compound.
Application: Quantification of Glutathione in Cell Lysates
3.1. Overview
Glutathione (GSH) is a critical tripeptide thiol involved in cellular antioxidant defense and detoxification pathways. Accurate quantification of GSH levels is essential in many areas of biomedical research. This protocol details the use of this compound for the derivatization of GSH in cell lysates, followed by quantification using reverse-phase HPLC with UV detection.
3.2. Experimental Workflow
Caption: Workflow for GSH quantification using this compound.
3.3. Materials and Reagents
-
This compound (≥98% purity)
-
Glutathione (GSH) standard
-
Perchloric acid (PCA)
-
Sodium bicarbonate
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
-
Cell culture reagents and consumables
3.4. Detailed Protocol
Step 1: Preparation of Reagents
-
10 mM this compound Stock: Dissolve the appropriate amount of this compound in acetonitrile. Store at -20°C, protected from light.
-
10 mM GSH Standard Stock: Dissolve glutathione in 0.1 M HCl to prevent oxidation. Prepare fresh daily.
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0): Prepare fresh and adjust pH as needed.
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Step 2: Sample Preparation (Cell Lysates)
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable method (e.g., sonication) in 0.5 M perchloric acid to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble thiols, including GSH.
Step 3: Derivatization Procedure
-
In a microcentrifuge tube, mix the following:
-
50 µL of cell lysate supernatant (or GSH standard)
-
100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0)
-
50 µL of 10 mM this compound stock solution
-
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or water bath, protected from light.
-
After incubation, cool the tubes to room temperature.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
Step 4: HPLC-UV Analysis
-
Inject 20 µL of the derivatized sample onto the HPLC system.
-
Perform the chromatographic separation using the conditions outlined in Table 1.
-
Monitor the absorbance at 340 nm.
-
The GSH-dinitroquinoline derivative will elute as a distinct peak.
3.5. Data Analysis and Quantification
-
Standard Curve: Prepare a series of GSH standards of known concentrations (e.g., 0-100 µM) and derivatize them following the same protocol as the samples.
-
Calibration: Plot the peak area of the GSH-dinitroquinoline derivative against the corresponding GSH concentration to generate a standard curve.
-
Quantification: Determine the concentration of GSH in the unknown samples by interpolating their peak areas from the standard curve. Normalize the results to the initial protein concentration of the cell lysate if required.
Table 1: HPLC-UV Conditions for Analysis of Derivatized Glutathione
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 340 nm |
| Injection Volume | 20 µL |
Protocol Validation and Trustworthiness
To ensure the reliability of the assay, the following validation steps are recommended:
-
Specificity: Analyze a blank sample (reagents only) and an underivatized sample to ensure no interfering peaks are present at the retention time of the GSH-dinitroquinoline derivative.
-
Linearity and Range: Establish the linear range of the assay by running a series of standards and demonstrating a linear relationship between concentration and peak area (R² > 0.99).
-
Precision and Accuracy: Determine intra- and inter-day precision and accuracy by analyzing quality control samples at low, medium, and high concentrations within the linear range.
-
Recovery: Assess the recovery of the derivatization and extraction process by spiking known amounts of GSH into a sample matrix before and after the sample preparation steps.
Conclusion
This compound is a promising and highly effective derivatizing agent for the quantification of thiols by HPLC-UV. Its strong reactivity, coupled with the high molar absorptivity of the resulting derivative, allows for sensitive and robust assays. The detailed protocol provided for the analysis of glutathione serves as a foundational method that can be adapted for the quantification of other thiol-containing molecules in various biological and pharmaceutical matrices.
References
- BenchChem. (2025). 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis.
- ResearchGate. (2025). Technology of Preparing 8Hydroxy5-nitroquinoline.
- ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
- Unknown. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT.
- Unknown. (n.d.). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries.
- PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- ResearchGate. (n.d.). (PDF) 8-Nitroquinoline.
- ResearchGate. (2025). Technology of preparation of 8-hydroxy-5-nitroquinoline.
- PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline.
- Chemistry of Heterocyclic Compounds. (2023). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE.
- ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
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Introduction: The Quinoline Scaffold and a Novel Prospect
An Application and Protocol Guide for the Investigation of 8-Chloro-5,7-dinitroquinoline in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for diverse substitutions, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Quinoline derivatives have been successfully developed as kinase inhibitors, DNA intercalating agents, and topoisomerase poisons, making them a cornerstone of modern therapeutic development.[2]
This guide focuses on This compound , a compound for which public data on synthesis and biological activity is scarce. Its unique substitution pattern—an electron-withdrawing chlorine atom at position 8 and two nitro groups at positions 5 and 7—suggests several plausible and compelling mechanisms of action that warrant investigation. The presence of nitroaromatic moieties, for instance, is a feature of certain enzyme inhibitors and bioreductive prodrugs.[3][4]
Given the lack of established protocols for this specific molecule, this document serves as a comprehensive, experience-driven framework. It outlines a logical, multi-stage research program designed to synthesize, characterize, and evaluate the therapeutic potential of this compound. We will proceed from chemical synthesis through to high-throughput screening and target identification, explaining the causality behind each experimental choice to provide a robust, self-validating research cascade.
Section 1: Synthesis and Physicochemical Characterization
A primary challenge is the unavailability of a documented synthetic route. We propose a logical and feasible pathway based on established quinoline chemistry. The strategy involves the nitration of a commercially available precursor, 8-chloroquinoline.
Proposed Synthetic Workflow
The introduction of two nitro groups onto the 8-chloroquinoline core is anticipated to proceed via electrophilic aromatic substitution using a potent nitrating agent, such as a mixture of concentrated nitric and sulfuric acids. The directing effects of the quinoline nitrogen and the chloro-substituent will influence the regioselectivity of the reaction.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Protocol 1.1: Synthesis of this compound
Rationale: This protocol uses a standard, aggressive nitration condition required to overcome the deactivating effect of the chloro-substituent and the protonated quinoline nitrogen under strongly acidic conditions. The stepwise approach with careful temperature control is critical for safety and to manage the exothermic nature of the reaction.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 10 g of 8-chloroquinoline to the cooled sulfuric acid while maintaining the temperature below 10°C. Stir until a clear solution is obtained.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid (HNO₃) to 15 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the 8-chloroquinoline solution over 1-2 hours. Crucially, maintain the reaction temperature below 15°C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Isolation: Neutralize the solution slowly with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under a vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Section 2: Drug Discovery Screening Cascade
With the compound in hand, a systematic screening cascade is essential to identify its biological activity and potential therapeutic targets. This cascade is designed to move from broad, phenotype-based assays to specific, target-based investigations.
Caption: Hypothetical targeting of the MAPK/ERK signaling pathway, a common mechanism for anticancer quinolines.
Conclusion and Future Directions
This document provides a structured, hypothesis-driven guide for the initial exploration of this compound in a drug discovery setting. By following this cascade from synthesis to target identification, researchers can systematically and efficiently evaluate its potential as a novel therapeutic agent. Positive results from this workflow—specifically, potent and selective activity coupled with a validated molecular target—would provide a strong foundation for advancing the compound into lead optimization, detailed mechanism of action studies, and eventual preclinical in vivo evaluation.
References
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Molecular Diversity. [Link]
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Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153. [Link]
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Crowley, L. C., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. [Link]
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Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]
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Zegzouti, H., et al. (2017). Kinase Screening and Profiling: Methods and Protocols. Methods in Molecular Biology. [Link]
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Al-Ostoot, F. H., et al. (2021). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Molecules, 26(18), 5634. [Link]
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Singh, T., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
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V. S., S., & S., S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 114-122. [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Link]
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Plakunov, I., et al. (1983). Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. Biochemical Pharmacology, 32(11), 1791-1797. [Link]
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Cavasotto, C. N., et al. (2018). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 61(1), 225-236. [Link]
-
Lal, B., & Dadhwal, M. (2022). Biodegradation of p-phenylenediamine a nitro-aromatic amine by pseudomonas species under anaerobic condition. Environmental Analysis Health and Toxicology, 37(1), e2022003. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Scott, J. D., et al. (2018). New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]
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Padda, R. S., et al. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 49(12), 1147-1162. [Link]
-
Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]
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Alston, T. A., Porter, D. J. T., & Bright, H. J. (1985). Enzyme inhibition by nitro and nitroso compounds. Accounts of Chemical Research, 18(4), 121-127. [Link]
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Application Notes & Protocols for the Analytical Determination of 8-Chloro-5,7-dinitroquinoline
Abstract
This technical guide provides a comprehensive overview of proposed analytical methodologies for the detection and quantification of 8-Chloro-5,7-dinitroquinoline. In the absence of standardized, publicly available methods for this specific analyte, this document synthesizes established principles from the analysis of structurally related nitroaromatic and chloro-quinoline compounds to propose robust starting points for method development and validation. Detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented. The causality behind experimental choices, from sample preparation to instrumental parameters, is explained to provide researchers, scientists, and drug development professionals with a strong foundation for their analytical workflows.
Introduction and Physicochemical Characterization
This compound is a halogenated nitroaromatic compound belonging to the quinoline family.[1] The presence of two nitro groups and a chlorine atom on the quinoline scaffold suggests its potential utility as an intermediate in chemical synthesis or as a compound with biological activity, warranting the development of reliable analytical methods for its characterization and quantification. The strong UV-absorbing properties conferred by the dinitro-aromatic system make it an excellent candidate for spectrophotometric and chromatographic detection methods.
Key Physicochemical Properties:
-
Molecular Formula: C₉H₄ClN₃O₄[1]
-
Molecular Weight: 253.60 g/mol
-
Structure: A quinoline ring substituted with a chlorine atom at position 8 and nitro groups at positions 5 and 7.
The analytical strategies outlined herein are based on well-established methods for analogous compounds, such as other nitroquinolines and chloro-nitro aromatics.[2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a highly suitable technique for the analysis of non-volatile and thermally labile compounds like this compound.[2] Reversed-phase chromatography, which separates molecules based on their hydrophobicity, is the recommended approach.
Rationale for Method Design
-
Stationary Phase: A C18 reversed-phase column is proposed as the initial choice due to its versatility and wide applicability in separating moderately polar to nonpolar compounds.[4] The aromatic nature of the analyte will facilitate strong retention on the C18 stationary phase.
-
Mobile Phase: A gradient elution using acetonitrile and water is recommended to ensure adequate separation from potential impurities and to achieve a reasonable analysis time.[4] The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any residual silanol groups on the column.
-
Detection: The dinitro-aromatic structure of this compound is expected to exhibit strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for nitroaromatic compounds.[4] A photodiode array (PDA) detector can be used to acquire the full UV spectrum to confirm peak identity and purity.
Proposed HPLC-UV Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile, and filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the working standard solution multiple times to ensure system suitability parameters (e.g., retention time repeatability, peak asymmetry, theoretical plates) are met.
-
Analysis: Inject the prepared standards and samples to construct a calibration curve and determine the concentration of this compound in the samples.
HPLC Workflow Diagram
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. The suitability of GC-MS for this compound will depend on its thermal stability in the injector port.
Rationale for Method Design
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the analysis of many organic molecules.[2]
-
Injector: A split/splitless injector should be used, with the temperature optimized to ensure complete vaporization without thermal degradation.
-
Detector: Mass spectrometry provides high selectivity and structural information. Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural confirmation.
Proposed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector, capillary column, and a mass spectrometer detector.
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C (to be optimized) |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-350 |
Procedure:
-
Standard and Sample Preparation: Dissolve standards and samples in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared solution into the GC-MS system.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) and characteristic fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices such as biological fluids or environmental samples.[5][6]
Rationale for Method Design
-
Chromatography: The HPLC conditions proposed in Section 2.2 can be adapted for LC-MS/MS. The use of volatile mobile phase additives like formic acid is crucial for compatibility with mass spectrometry.
-
Ionization: Electrospray Ionization (ESI) is a suitable technique for polar and semi-polar molecules. Both positive and negative ion modes should be evaluated to determine the most sensitive response for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a precursor ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) and monitoring specific product ions formed through collision-induced dissociation. This provides exceptional selectivity.
Proposed LC-MS/MS Protocol
Instrumentation:
-
LC system coupled to a tandem mass spectrometer with an ESI source.
LC Conditions:
-
(As described in Section 2.2, ensuring mobile phase is MS-compatible)
MS/MS Conditions (Hypothetical):
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | ESI (Positive/Negative - to be optimized) |
| Precursor Ion (Q1) | m/z 254.0 [M+H]⁺ or 252.0 [M-H]⁻ |
| Product Ions (Q3) | To be determined by infusion and fragmentation experiments |
| Collision Energy | To be optimized for maximum product ion intensity |
Procedure:
-
Sample Preparation: For complex matrices like plasma, protein precipitation followed by centrifugation is a common and effective extraction method.[6]
-
Method Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions, as well as other MS parameters.
-
Analysis: Perform LC-MS/MS analysis of prepared standards and samples using the optimized MRM transitions.
Method Validation
Any developed analytical method must be validated to ensure it is suitable for its intended purpose.[7] The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Method Validation Workflow Diagram
Caption: A typical workflow for analytical method validation according to ICH guidelines.
Conclusion
References
- ResearchGate. (n.d.). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2,4'-Dinitrobiphenyl. BenchChem.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. BenchChem.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. BenchChem.
- European Directorate for the Quality of Medicines & HealthCare. (2023).
-
PubChem. (n.d.). 8-Chloroquinoline. Retrieved from [Link]
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
-
MDPI. (n.d.). How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis. Retrieved from [Link]
- ResearchGate. (n.d.). Voltammetric Determination of 8-Nitroquinoline Using a Silver Solid Electrode and Its Application to Model Samples of Drinking and River Water.
- Ministry of Health and Welfare, Taiwan R.O.C. (2022). Method of Test for Veterinary Drug Residues in Foods - Test of 8-Hydroxyquinoline and Halquinol.
-
PubChem. (n.d.). 8-chloro-5,7-dinitro-quinoline. Retrieved from [Link]
- ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
-
PubMed Central. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]
- ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol.
- ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
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Troubleshooting & Optimization
Technical Support Center: Improving 8-Chloro-5,7-dinitroquinoline Solubility for Experiments
Welcome to the technical support center for 8-Chloro-5,7-dinitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this compound. Due to its aromatic, chlorinated, and dinitro-substituted quinoline structure, this compound is anticipated to have low aqueous solubility, which can present significant hurdles in experimental setups. This resource offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides with detailed protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: The molecular structure of this compound, which includes a quinoline core, a chloro group, and two nitro groups, contributes to its low aqueous solubility. These functional groups increase the molecule's hydrophobicity and crystal lattice energy, making it energetically unfavorable to dissolve in water.
Q2: What is the recommended starting solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[1]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in a high concentration of an organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower. To mitigate this, consider the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in your aqueous buffer.
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent.[2][3] Investigating the effect of pH on the solubility of this compound may reveal a pH range where it is more soluble.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and other off-target effects.[1] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q5: Are there alternatives to DMSO for creating stock solutions?
A5: While DMSO is generally the preferred solvent, other options include N,N-dimethylformamide (DMF), ethanol, methanol, and acetone. However, the solubility of this compound in these solvents may be lower than in DMSO, and their compatibility with your experimental system must be verified. For some related quinoline compounds, solubility has been observed in alcohols and acetone.[4][5]
Troubleshooting Guides & Detailed Protocols
This section provides in-depth, step-by-step protocols for overcoming the solubility challenges of this compound.
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the standard procedure for dissolving a poorly soluble compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
Warming device (e.g., water bath or heat block at 37°C)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound into a sterile vial.
-
Adding Solvent: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid particles and enhance dissolution.
-
Gentle Warming (if necessary): If solids persist, gently warm the solution to 37°C for 10-15 minutes. Caution: Before heating, ensure the compound is stable at this temperature.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Aqueous Solubility of this compound
Materials:
-
This compound powder
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Sealed vials
-
Orbital shaker with temperature control (set to 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Place the vial on an orbital shaker in an incubator set at 37°C. Agitate for at least 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method. This concentration represents the equilibrium solubility of the compound in your buffer at 37°C.
Protocol 3: Improving Aqueous Solubility with Surfactants
Non-ionic surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate them.[7]
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer
-
Surfactant stock solution (e.g., 10% Tween® 20 or Pluronic® F-68 in water)
Procedure:
-
Determine Optimal Surfactant Concentration: Test a range of final surfactant concentrations (e.g., 0.01% to 0.1% v/v) in your assay to find the highest concentration that does not interfere with the experimental results.
-
Prepare Surfactant-Containing Buffer: Add the desired amount of surfactant stock solution to your aqueous buffer.
-
Dilution: Perform a stepwise dilution of the this compound DMSO stock solution into the surfactant-containing buffer.
-
Visual Inspection: Observe the solution for any signs of precipitation.
Protocol 4: Enhancing Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[9]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 45% w/v).
-
Complexation:
-
Method A (from powder): Add an excess of this compound powder to the HP-β-CD solution. Vortex and sonicate until a clear solution is formed. This indicates the formation of the inclusion complex.
-
Method B (from organic stock): If starting with a stock in a volatile organic solvent (e.g., methanol, acetone), dissolve the compound in the organic solvent first. Add this solution to the HP-β-CD solution and then remove the organic solvent under a stream of nitrogen or by rotary evaporation.
-
-
Filter Sterilization: Filter the final solution through a 0.22 µm filter for sterile applications.
Data Summary and Visualization
Table 1: Recommended Solvents and Strategies for this compound
| Strategy | Solvent/Agent | Recommended Starting Concentration | Key Considerations |
| Primary Stock Solution | DMSO | 10-20 mM | Final concentration in assay should be <0.5% |
| Alternative Solvents | DMF, Ethanol, Methanol, Acetone | To be determined experimentally | Lower solubilizing power than DMSO; check assay compatibility |
| pH Adjustment | Acidic or Basic Buffers | To be determined experimentally | Quinolines are weak bases; solubility may increase at lower pH[2][3] |
| Surfactants | Tween® 20, Pluronic® F-68 | 0.01-0.1% (v/v) in final solution | Determine optimal non-interfering concentration |
| Complexation | Hydroxypropyl-β-cyclodextrin | 1-45% (w/v) in aqueous buffer | Can significantly increase aqueous solubility[9] |
Experimental Workflows
Caption: Workflow for preparing a DMSO stock solution and troubleshooting precipitation upon aqueous dilution.
Safety and Handling
As a dinitroaromatic compound, this compound requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from structurally related compounds (nitroaromatics, chloroquinolines) suggest the following precautions.
Potential Hazards:
-
Toxicity: Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin. [10][11]* Irritation: May cause skin, eye, and respiratory tract irritation. [12]* Explosive Potential: Dinitroaromatic compounds can be explosive, particularly when heated or subjected to shock. [13] Recommended Safety Measures:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid creating dust when handling the solid form.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
References
-
World Health Organization. (2021). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series, No. 1033. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]
- Google Patents. (2005). Method for determining solubility of a chemical compound.
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 111. [Link]
-
Slideshare. Solubility & Method for determination of solubility. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 111. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
ResearchGate. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. [Link]
-
Journal of Inclusion Phenomena and Macrocyclic Chemistry. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. [Link]
-
Center for Strategic and International Studies. (2001). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
-
PubMed Central. (2023). Pluronic F-68 Triblock Copolymer Architecture for a Next-Generation Self-Nanoemulsifying System: Overcoming Drug Trapping and Dosage Challenges of Candesartan Cilexetil. [Link]
-
AKEMI. Safety data sheet. [Link]
-
MDPI. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]
-
ResearchGate. (2020). pH-dependent solubility profile of new NTZ analogs. [Link]
-
Acta Pharmaceutica Sinica B. (2024). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
PubMed. (2007). The composite solubility versus pH profile and its role in intestinal absorption prediction. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. [Link]
-
MDPI. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
PubMed. (2008). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. [Link]
-
MDPI. (2023). Preparation and Primary Bioactivity Evaluation of Novel Water-Soluble Curcumin-Loaded Polymeric Micelles Fabricated with Chitooligosaccharides and Pluronic F-68. [Link]
-
ResearchGate. (2021). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. [Link]
-
ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. [Link]
-
PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. [Link]
-
ResearchGate. (2021). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. [Link]
Sources
- 1. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. who.int [who.int]
- 7. researchgate.net [researchgate.net]
- 8. alzet.com [alzet.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Optimizing the Synthesis of 8-Chloro-5,7-dinitroquinoline
Welcome to the technical support center for the synthesis of 8-Chloro-5,7-dinitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. The synthesis, while conceptually straightforward, presents challenges in achieving high yield and purity due to the aggressive nature of dinitration. This document provides in-depth troubleshooting advice, optimized protocols, and the scientific reasoning behind key experimental choices to help you navigate these challenges successfully.
Section 1: The Synthetic Pathway - An Overview
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 8-chloroquinoline.[1] The reaction employs a strong nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, to introduce two nitro groups onto the electron-rich carbocyclic (benzene) ring of the quinoline scaffold.
The Underlying Chemistry:
In strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium cation. This protonation strongly deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, substitution occurs on the less deactivated benzene ring. The chlorine atom at the 8-position is a deactivating but ortho, para-directing group. This directs the incoming electrophiles (the nitronium ion, NO₂⁺) to the 5 and 7 positions. The presence of the first nitro group, a powerful deactivating group, makes the introduction of the second nitro group more challenging, necessitating forceful reaction conditions.
Sources
Technical Support Center: Synthesis of 8-Chloro-5,7-dinitroquinoline
Welcome to the technical support guide for the synthesis of 8-Chloro-5,7-dinitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nitration reaction. The following troubleshooting guide and frequently asked questions are based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, typically achieved through the nitration of 8-chloroquinoline, is a process that demands careful control of reaction conditions to ensure both safety and a high yield of the desired product. Below are common issues encountered during this synthesis and their respective solutions.
Issue 1: Low or No Yield of the Desired Product
A low yield is one of the most frequent challenges in this synthesis. Several factors can contribute to this issue.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inadequate Nitrating Agent Strength | The use of dilute or compromised nitric acid can lead to incomplete nitration. For moderately deactivated systems like 8-chloroquinoline, a strong nitrating mixture is often necessary. Consider using a mixture of concentrated sulfuric acid and nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.[1] The dehydrating action of sulfuric acid is crucial for driving the reaction forward. |
| Suboptimal Reaction Temperature | Nitration reactions are highly sensitive to temperature.[2] If the temperature is too low, the reaction rate may be impractically slow. Conversely, if the temperature is too high, it can lead to the degradation of the starting material and product, as well as the formation of unwanted byproducts.[2][3] It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) and gradually allow it to warm to room temperature or slightly above, while closely monitoring the reaction's progress via Thin-Layer Chromatography (TLC). |
| Insufficient Reaction Time | The nitration of a deactivated aromatic ring can be a slow process. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the consumption of the starting material by TLC to determine the optimal reaction time. |
| Poor Solubility of Reactants | If the 8-chloroquinoline has poor solubility in the reaction medium, this can hinder the reaction rate. While strong acids are typically used as the solvent, in some cases, the use of a co-solvent might be considered, although this can complicate the reaction. |
Issue 2: Formation of Multiple Products and Impurities
The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the target compound.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Over-Nitration or Isomer Formation | The quinoline ring system has multiple positions susceptible to electrophilic attack. While the 5 and 7 positions are electronically favored for nitration in 8-chloroquinoline, harsh reaction conditions can lead to the formation of other dinitro isomers or even trinitro derivatives. To minimize this, use the mildest effective nitrating conditions. This can involve adjusting the ratio of nitric acid to sulfuric acid and carefully controlling the reaction temperature.[2] |
| Oxidation of the Quinoline Ring | Nitric acid is a strong oxidizing agent and can lead to the degradation of the quinoline ring, especially at elevated temperatures. Maintaining a low reaction temperature is critical to prevent oxidative side reactions. |
| Self-Condensation or Polymerization | Under strongly acidic conditions, some organic molecules can undergo self-condensation or polymerization reactions.[2] While less common for this specific substrate, it is a possibility. Gradual addition of the nitrating agent and maintaining a homogeneous reaction mixture can help to mitigate this. |
Issue 3: Difficult Purification of the Final Product
Even with a successful reaction, isolating a pure product can be challenging.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Co-precipitation of Isomers | If multiple dinitro isomers are formed, they may have similar solubilities, making separation by simple crystallization difficult. In such cases, column chromatography is often the most effective purification method. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis. |
| Residual Acid Contamination | The final product may be contaminated with residual nitric or sulfuric acid. Thoroughly washing the crude product with water and a dilute base (e.g., sodium bicarbonate solution) is essential to remove these acidic impurities. Ensure the final product is washed until the filtrate is neutral. |
| Product Decomposition During Workup | Some nitro compounds can be sensitive to heat or strong bases. During the workup and purification steps, avoid excessive heating. If a basic wash is used, it should be done with a dilute solution and at a low temperature to prevent potential degradation of the product. |
II. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this nitration reaction?
A1: Nitration reactions are inherently hazardous and must be performed with extreme caution.[4] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[4]
-
Fume Hood: Conduct the entire procedure in a well-ventilated fume hood to avoid inhaling toxic fumes of nitric acid and nitrogen oxides.[4]
-
Controlled Addition: Add the nitrating agent slowly and in a controlled manner to manage the exothermic nature of the reaction and prevent thermal runaway.[5]
-
Ice Bath: Keep an ice bath readily available to cool the reaction mixture if the temperature begins to rise uncontrollably.
-
Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture into ice-water. Never add water to the concentrated acid mixture.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting material (8-chloroquinoline) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. This allows you to determine when the reaction is complete and to identify the presence of any significant side products.
Q3: What is the mechanism of the nitration of 8-chloroquinoline?
A3: The nitration of 8-chloroquinoline is an electrophilic aromatic substitution reaction. The key steps are:
-
Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich quinoline ring attacks the nitronium ion. The electron-donating nature of the nitrogen atom and the directing effects of the chloro group influence the position of the attack, favoring the 5 and 7 positions.
-
Rearomatization: A base (typically the bisulfate ion, HSO₄⁻) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the nitro-substituted product.
Caption: Mechanism of Electrophilic Nitration.
Q4: Are there alternative methods for the synthesis of substituted 8-hydroxyquinolines that might be relevant?
A4: Yes, while direct nitration is common, other synthetic strategies for substituted quinolines exist. The Skraup and Friedländer syntheses are classic methods for constructing the quinoline ring system itself.[6][7] For introducing substituents, methods like Suzuki cross-coupling reactions can be used on halogenated quinoline precursors to introduce aryl groups.[6][7] These methods offer alternative routes to functionalized quinolines that may avoid some of the challenges of direct nitration.
III. Experimental Protocol: Nitration of 8-Chloroquinoline
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.[8]
Materials and Reagents:
-
8-Chloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
TLC plates (silica gel)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beakers
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 8-chloroquinoline. Place the flask in an ice-water bath to maintain a low temperature.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the flask while stirring. Ensure the temperature does not rise significantly.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 8-chloroquinoline in sulfuric acid. Maintain the reaction temperature between 0-5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water with constant stirring.
-
Precipitation and Filtration: The product should precipitate out of the aqueous solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper. Then, wash with a cold, dilute sodium bicarbonate solution, followed by another wash with cold water.
-
Drying: Dry the crude product.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
References
- Nitration reaction safety - YouTube. (2024).
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.).
- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.).
- n-nitromorpholine - Organic Syntheses Procedure. (n.d.).
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- Dealing with low yield during the chemical synthesis of Purpurin. - Benchchem. (n.d.).
- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.).
- Troubleshooting low yield in Friedländer quinoline synthesis - Benchchem. (n.d.).
- Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem. (n.d.).
- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (n.d.).
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.).
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Technical Support Center: Crystallization of 8-Chloro-5,7-dinitroquinoline
Welcome to the dedicated technical support resource for the crystallization of 8-Chloro-5,7-dinitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline forms of this compound. Here, we synthesize foundational principles with practical, field-proven insights to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
Question: I have prepared a solution of my this compound, but no crystals have formed after an extended period. What could be the issue?
Answer: The absence of crystal formation is a common hurdle and can stem from several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating out upon cooling.[1]
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[1][2][3][4]
-
Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of the solute.
-
Cooling: If not already done, cool the solution in an ice bath or even an ice-salt bath to further decrease solubility.[5]
-
-
Re-evaluate Solvent Choice: If the above steps fail, the solvent may be too effective at dissolving the compound. A different solvent or a mixed solvent system might be necessary.[6]
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
Question: Upon cooling my solution of this compound, a liquid or oily substance is forming instead of solid crystals. What is happening and how can I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the temperature of the solution from which it is trying to crystallize.[5][6] Impurities can also contribute to this issue by depressing the melting point of the mixture.[5]
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. A slower cooling rate can favor the formation of an ordered crystal lattice over an amorphous oil.[5]
-
Add More Solvent: Add a small amount of additional solvent to the heated solution. This lowers the saturation point and can prevent the compound from coming out of solution at a temperature above its melting point.[6]
-
Change Solvents: Consider a solvent with a lower boiling point. This ensures that the solution temperature during cooling is more likely to be below the compound's melting point.
-
Use a Mixed Solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is less soluble until turbidity (cloudiness) is observed. Then, heat to clarify and cool slowly.
Issue 3: The Yield of Recrystallized Product is Very Low
Question: I've successfully formed crystals, but my final yield is significantly lower than expected. What are the likely causes?
Answer: A low yield can be disappointing and is often traced back to a few key experimental parameters:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.[6]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss.[5]
-
Incomplete Precipitation: The solution may not have been cooled to a low enough temperature to maximize the precipitation of the solid.
Optimization Strategies:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.[5]
-
Thorough Cooling: Ensure the crystallization mixture is cooled sufficiently, for example, in an ice bath, to maximize the amount of product that crystallizes out of the solution.[5] You can check the mother liquor for remaining product by dipping a glass rod in it and seeing if a solid residue forms upon evaporation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the crystallization of this compound?
A1: Due to the presence of nitro groups, this compound is a polar molecule.[5] Therefore, polar solvents are a good starting point. Alcohols like ethanol or methanol are often suitable for nitroaromatic compounds.[5] A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
Q2: How do impurities affect the crystallization of this compound?
A2: Impurities can have several detrimental effects on crystallization. They can inhibit the initial formation of crystal nuclei, slow down the rate of crystal growth, and become incorporated into the crystal lattice, reducing the purity of the final product.[2][3][4][7] In some cases, impurities can also lead to the "oiling out" phenomenon.[5]
Q3: When should I consider using a mixed solvent system?
A3: A mixed solvent system is beneficial when no single solvent has the ideal solubility properties.[5] This is often the case when your compound is very soluble in one solvent and poorly soluble in another.[5] The technique involves dissolving the compound in a minimal amount of the "good" solvent at an elevated temperature and then adding the "poor" solvent dropwise until the solution becomes cloudy. A small addition of the "good" solvent should then clarify the solution, which is then allowed to cool slowly.
Q4: My crystals are very fine needles. How can I obtain larger crystals?
A4: The formation of very fine needles often indicates rapid crystallization. To encourage the growth of larger crystals, a slower crystallization process is needed. Try re-dissolving the compound and allowing the solution to cool at a much slower rate. You can achieve this by insulating the flask or placing it in a Dewar flask. Slower cooling provides more time for molecules to arrange themselves into a more stable, larger crystal lattice.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a solvent that dissolves this compound when hot but not when cold. Ethanol or methanol are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate or in a water bath), with gentle swirling.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to maximize yield.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Solubility of Related Nitroquinoline Compounds in Common Solvents
| Compound | Solvent | Solubility at 25°C | Solubility at Boiling Point |
| 8-Nitroquinoline | Water | Slightly soluble | - |
| Ethanol | Soluble | Highly Soluble | |
| Diethyl Ether | Soluble | - | |
| Chloroform | Soluble | - | |
| 8-Hydroxy-5-nitroquinoline | Alcohol | Soluble | Highly Soluble |
| Diethyl Ether | Soluble | - | |
| Dilute HCl | Soluble | - | |
| Water | Slightly soluble (1 g/950mL) | - |
Visualizations
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common crystallization issues.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds.
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (n.d.). Impact of impurities on crystal growth. Nature.
- Google Patents. (n.d.). Method of crystallizing nitro products.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- ResearchGate. (2014, November 20). What is the problem with my quinolin crystal?.
- Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them.
- ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
- YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization.
- ResearchGate. (2025, April 15). Impact of impurities on crystal growth | Request PDF.
- Sathee Jee. (n.d.). Chemistry Crystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2025, August 7). Technology of Preparing 8-Hydroxy-5-nitroquinoline.
- ResearchGate. (2025, August 9). Effect of Impurities on the Growth Kinetics of Crystals.
- PubChem. (n.d.). 8-Nitroquinoline.
- ResearchGate. (2025, August 5). Technology of preparation of 8-hydroxy-5-nitroquinoline.
- Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Chemistry of Heterocyclic Compounds. (2023, October 30). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline 96 4008-48-4.
- ResearchGate. (n.d.). (PDF) 8-Nitroquinoline.
- PubChem. (n.d.). 8-Chloro-5-quinolinamine.
- Organic Chemistry, University of Colorado Boulder. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- ResearchGate. (n.d.). Selective reduction of 8-hydroxy-5,7-dinitroquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-h]quinolines | Request PDF.
- Pergamon Press. (n.d.). SOLUBILITY DATA SERIES.
- Benchchem. (n.d.). 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis.
- ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 8. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-ヒドロキシ-5-ニトロキノリン 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 8-Chloro-5,7-dinitroquinoline
Welcome to the technical support resource for the purification of 8-Chloro-5,7-dinitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Due to the specific nature of this molecule, established purification protocols may not be widely published. Therefore, this document synthesizes field-proven insights and established principles from structurally related compounds to provide a robust framework for your purification strategy.
The this compound molecule possesses a unique combination of functional groups that dictate its physicochemical properties. The quinoline core, substituted with a halogen and two strongly electron-withdrawing nitro groups, results in a planar, electron-deficient aromatic system. These features are critical considerations for developing an effective purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from the compound's low solubility in many common organic solvents and its high melting point, which are typical for dinitro-aromatic compounds. Potential impurities often include regioisomers from the nitration reaction (e.g., 8-Chloro-5,6-dinitroquinoline), partially nitrated precursors (e.g., 8-Chloro-5-nitroquinoline), and starting materials. The reduced basicity of the quinoline nitrogen, due to the electron-withdrawing nitro groups, makes purification via simple acid-base extraction less effective than for other quinolines.
Q2: Which purification technique should I start with for a crude solid sample?
A2: For a crude solid, recrystallization is the most effective and scalable initial purification step. It is excellent for removing significant amounts of impurities, especially if the crude product is more than 80% pure. If recrystallization fails to yield the desired purity, or if the impurities have very similar solubility profiles, column chromatography is the recommended secondary method.
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Initial Screening: Start with polar aprotic solvents where nitroaromatics often show good temperature-dependent solubility. Test small amounts of your crude product in solvents like acetone, ethyl acetate, and acetonitrile .
-
Alternative Solvents: Alcohols like ethanol or isopropanol can also be effective. Due to the compound's low solubility, you may need to use larger volumes.
-
Solvent Pairs: If a single solvent is not ideal, a binary solvent system can be used. Dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble, e.g., DMF or DMSO, used sparingly) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexane) until turbidity persists. Then, heat to redissolve and allow to cool slowly.
Q4: What are the recommended starting conditions for silica gel column chromatography?
A4: Given the polar nature of the two nitro groups, a moderately polar mobile phase will be required.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is appropriate.
-
Mobile Phase (Eluent): Begin with a low-polarity solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate . Start with a 9:1 or 8:2 (Hexanes:EtOAc) ratio and gradually increase the proportion of ethyl acetate.
-
TLC Analysis: Before running a column, always develop a method using Thin Layer Chromatography (TLC). The ideal solvent system for TLC will give your target compound an Rf value between 0.25 and 0.40. This provides the best separation on a column.
Troubleshooting Common Purification Issues
Problem 1: My compound fails to crystallize from the solution upon cooling.
-
Causality: The solution may be too dilute, or it may be supersaturated. The presence of significant impurities can also inhibit crystal formation.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface. This creates a rough surface that can initiate nucleation.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and allow it to cool again.
-
Cool to Lower Temperatures: Place the flask in an ice bath or refrigerator, but be aware that rapid cooling can sometimes trap impurities.
-
Problem 2: The compound streaks on the TLC plate during chromatographic analysis.
-
Causality: Streaking is often caused by overloading the sample on the TLC plate, poor solubility in the mobile phase, or the compound being too polar for the chosen eluent. Acidic or basic impurities in the silica or sample can also be a cause.
-
Solutions:
-
Dilute the Sample: Ensure the sample solution spotted on the plate is not too concentrated.
-
Increase Eluent Polarity: Add a more polar solvent to your mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
-
Add an Acid/Base Modifier: If the compound has acidic or basic properties, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve the spot shape. For quinolines, a small amount of triethylamine is often beneficial, though the dinitro-substitution reduces basicity.
-
Problem 3: After column chromatography, my fractions still contain multiple spots on TLC.
-
Causality: This indicates poor separation on the column. The chosen eluent system may be too polar, causing co-elution of impurities. Alternatively, the column may have been overloaded or packed improperly.
-
Solutions:
-
Optimize the Eluent: Re-develop the TLC method using a less polar solvent system that provides better separation between your product and the impurities (i.e., a larger ΔRf).
-
Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a low-polarity eluent and gradually increase the polarity. This will hold strongly-adsorbed compounds on the column longer and allow less polar compounds to elute first.
-
Check Column Loading: Use a rule of thumb of 1g of crude product per 30-50g of silica gel. Overloading leads to broad bands and poor separation.
-
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying this compound.
Caption: Decision workflow for purification.
Summary of Purification Techniques
| Technique | Recommended Use | Advantages | Disadvantages & Troubleshooting |
| Recrystallization | Primary purification of crude solid (>80% purity) | Highly scalable, cost-effective, can yield very pure material. | Requires finding a suitable solvent; risk of product loss in mother liquor; oiling out instead of crystallizing. |
| Column Chromatography | For complex mixtures or when recrystallization fails | Excellent separation power for closely related impurities. | Labor-intensive, requires larger solvent volumes, risk of sample decomposition on silica. |
| Acid-Base Extraction | Generally not recommended as a primary method | - | The basicity of the quinoline nitrogen is severely diminished by the two nitro groups, making efficient extraction difficult. |
References
While specific literature for this compound is scarce, the principles outlined are based on established methods for related quinoline derivatives.
-
Synthesis of Nitroquinolines: The nitration of quinoline often produces a mixture of 5-nitro and 8-nitro isomers. The methods used to separate these isomers, such as fractional crystallization of their salts, highlight the challenges in purifying substituted quinolines.[1][2]
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Purification of Halogenated Hydroxyquinolines: Patents describing the synthesis of compounds like 5-chloro-8-hydroxyquinoline often detail purification steps involving dissolution in acid, treatment with activated carbon for decolorization, and subsequent precipitation by pH adjustment.[3][4][5] These multi-step processes underscore the need for rigorous purification.
-
Chromatographic Separation: The separation of various quinoline derivatives is frequently achieved using liquid chromatography. For instance, LC-MS/MS methods have been developed for halogenated quinolinols, using C18 columns and acetonitrile/water mobile phases, which indicates the suitability of chromatography for this class of compounds.[6][7]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 5. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Chloro-5,7-dinitroquinoline
Welcome to the technical support center for the synthesis of 8-Chloro-5,7-dinitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and frequently encountered issues in a direct question-and-answer format, grounded in established chemical principles and supported by relevant literature.
Synthesis Overview
The synthesis of this compound is typically achieved via a two-step process starting from 8-hydroxyquinoline. The first step involves the electrophilic aromatic substitution (dinitration) of the electron-rich quinoline ring, followed by a nucleophilic substitution to replace the hydroxyl group with a chlorine atom.
Overall Reaction Scheme:
-
Step 1: Dinitration: 8-Hydroxyquinoline → 5,7-Dinitro-8-hydroxyquinoline
-
Step 2: Chlorination: 5,7-Dinitro-8-hydroxyquinoline → this compound
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic pathway to obtain this compound?
The most established route begins with the dinitration of 8-hydroxyquinoline to form 5,7-dinitro-8-hydroxyquinoline, which is then chlorinated. The hydroxyl group at the 8-position is a strong activating group that directs the nitro groups to the 5 and 7 positions. Attempting to nitrate 8-chloroquinoline directly is less efficient and can lead to a complex mixture of isomers due to the deactivating nature of the chloro group.
Q2: What are the primary safety concerns associated with this synthesis?
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
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Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. The nitration reaction is highly exothermic and can lead to runaway reactions if not properly cooled. Always add the nitrating agent slowly with efficient stirring and in an ice bath.
-
Phosphoryl Chloride (POCl₃): This reagent, used in the chlorination step, is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood. The workup, which involves quenching excess POCl₃, is particularly hazardous and must be done with extreme caution by slowly adding the reaction mixture to crushed ice[1].
Q3: How can I confirm the successful synthesis and purity of the final product?
Standard analytical techniques are required.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess crude purity.
-
Melting Point: Comparison with literature values can indicate purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product and intermediates.
-
FT-IR: To identify key functional groups (e.g., disappearance of the -OH band, presence of C-Cl and NO₂ bands).
-
Troubleshooting Guide: Step-by-Step
This section addresses specific problems that may arise during the experimental workflow.
Step 1: Dinitration of 8-Hydroxyquinoline
Q1: Upon adding the nitrating mixture, my reaction turned into a dark, tar-like substance. What went wrong?
This is indicative of charring, an aggressive oxidation side-reaction. It is almost always caused by poor temperature control. The dinitration of 8-hydroxyquinoline is highly exothermic.
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Causality: If the temperature rises uncontrollably, the strong oxidizing nature of hot, concentrated nitric acid will degrade the organic starting material instead of performing a clean nitration.
-
Solution:
-
Ensure your reaction flask is immersed in an efficient ice/salt bath before and during the addition of the nitrating agent.
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Add the nitric acid (or mixed acid) dropwise with vigorous stirring to dissipate heat effectively.
-
Monitor the internal temperature of the reaction, ensuring it remains within the recommended range (typically 0-10 °C).
-
Q2: The yield of my 5,7-dinitro-8-hydroxyquinoline is low. How can I optimize it?
Low yields can stem from incomplete reaction, side-product formation, or losses during workup.
-
Causality & Solutions:
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Incomplete Reaction: Prolonged reaction times, even at low temperatures, can improve yields. One reported method involves stirring with nitric acid for 24 hours to achieve a high yield of 88%[2].
-
Suboptimal Reagents: The concentration of nitric acid is critical. While very dilute nitric acid can be used, it may require prolonged boiling and an induction period[3]. A mixture of concentrated nitric and sulfuric acids is generally more reliable for achieving complete dinitration.
-
Workup Losses: The dinitrated product precipitates upon pouring the reaction mixture into water. Ensure precipitation is complete by allowing sufficient time and cooling. Wash the filtered solid thoroughly with cold water to remove residual acid but avoid excessive washing with organic solvents in which the product may be slightly soluble.
-
Q3: My product appears to be a mixture of mono- and di-nitrated compounds. How can I improve selectivity and purify the desired product?
The formation of mono-nitro derivatives (e.g., 5-nitro-8-hydroxyquinoline) occurs when reaction conditions are not sufficiently forcing.
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Causality: The first nitration at the 5-position is rapid. Driving the reaction to completion for the second nitration at the 7-position requires overcoming the deactivating effect of the first nitro group.
-
Solution:
-
Reaction Conditions: Use a sufficient excess of the nitrating agent and allow for a longer reaction time or slightly elevated temperature (while carefully avoiding charring) after the initial addition.
-
Purification: The 5,7-dinitro product is typically less soluble than the mono-nitro counterparts. Recrystallization is an effective purification method. Ethanol is a commonly used solvent for this purpose[1].
-
Step 2: Chlorination with Phosphoryl Chloride (POCl₃)
Q1: The conversion of 5,7-dinitro-8-hydroxyquinoline to the chloro-derivative is incomplete, even after refluxing for several hours. What should I do?
Incomplete conversion is a common issue in the substitution of a hydroxyl group, especially on an electron-deficient ring system.
-
Causality: The two electron-withdrawing nitro groups deactivate the ring, making the hydroxyl group a poorer leaving group. The reaction requires forcing conditions to proceed.
-
Solution:
-
Reagent Stoichiometry: Use a significant excess of POCl₃. Often, POCl₃ can serve as both the reagent and the solvent to ensure the reaction goes to completion[1].
-
Reaction Time & Temperature: Ensure the mixture is maintained at a steady reflux. For challenging substrates, a reaction time of 4 hours or more may be necessary[1]. Monitor the reaction by TLC until the starting material is fully consumed.
-
Catalyst: While not always necessary, the addition of a catalytic amount of a tertiary amine (like pyridine or triethylamine) or DMF can sometimes accelerate this type of chlorination.
-
Q2: The workup procedure of pouring the POCl₃ mixture onto ice is hazardous and difficult to control. Are there safer alternatives?
The highly exothermic and gas-evolving reaction between POCl₃ and water is a significant safety risk[1]. While there is no truly "mild" way to quench a large excess of POCl₃, the risk can be managed.
-
Causality: POCl₃ hydrolyzes rapidly to form phosphoric acid and HCl gas. The heat generated can cause violent boiling and splashing.
-
Best Practice for Safety:
-
Scale: Perform the quench in a beaker that is at least 10-20 times the volume of your reaction mixture.
-
Cooling: Use a large quantity of crushed ice, not just ice water, to absorb the heat of reaction.
-
Addition: Add the reaction mixture very slowly in a thin stream to the vigorously stirred ice. Never add water or ice to the POCl₃ mixture.
-
Ventilation: This procedure must be done in a high-performance fume hood.
-
-
Alternative (for smaller scales): You can try slowly adding the reaction mixture to a cold, stirred, saturated solution of sodium bicarbonate. This neutralizes the acid as it forms, but the gas evolution (CO₂) can be very vigorous and must also be controlled carefully.
Q3: My final this compound product is impure after workup. What are the likely contaminants and how can I purify it?
Common impurities include unreacted starting material and the product of hydrolysis (where the chloro group reverts to a hydroxyl group during workup).
-
Causality: Incomplete reaction leaves starting material. If the workup is not sufficiently cold or is prolonged, the newly formed C-Cl bond can hydrolyze back to a C-OH bond.
-
Purification Strategy:
-
Recrystallization: This is the most common method. A suitable solvent system must be determined empirically, but ethanol or a hexane/ethyl acetate mixture are good starting points[1].
-
Column Chromatography: For very impure samples, silica gel chromatography can be effective. Use a solvent system like hexane:ethyl acetate, starting with a low polarity and gradually increasing it to elute your product[1].
-
Data and Protocols
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Step 1: Dinitration | Step 2: Chlorination |
| Starting Material | 8-Hydroxyquinoline | 5,7-Dinitro-8-hydroxyquinoline |
| Primary Reagent(s) | Nitric Acid, Sulfuric Acid | Phosphoryl Chloride (POCl₃)[1] |
| Temperature | 0-10 °C (during addition) | Reflux (~110 °C)[1] |
| Reaction Time | 2-24 hours[2] | 4+ hours[1] |
| Workup | Quench in ice water, filter solid | Quench in ice water, neutralize, filter[1] |
| Purification | Recrystallization (e.g., from Ethanol) | Recrystallization or Chromatography[1] |
| Typical Yield | ~88%[2] | 60-70% (reported for a similar compound)[1] |
Experimental Workflow and Troubleshooting
The following diagrams illustrate the synthesis workflow and a decision tree for troubleshooting low yield.
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
-
Levin, E., & Papanastassiou, Z. B. (1945). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Journal of the American Chemical Society, 67(8), 1478-1479. Available at: [Link]
Sources
Technical Support Center: A Guide to the Stable Handling and Use of 8-Chloro-5,7-dinitroquinoline
Welcome to the technical support center for 8-Chloro-5,7-dinitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this complex heterocyclic compound. Through a combination of frequently asked questions, troubleshooting guides, and detailed protocols, this document aims to ensure the integrity and successful application of this compound in your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a highly functionalized molecule with a chemical architecture that suggests a predisposition to certain degradation pathways. The quinoline core, substituted with a chloro group and two strongly electron-withdrawing nitro groups, presents a unique set of stability challenges. The electron-deficient nature of the aromatic system makes it susceptible to nucleophilic attack, while the nitro groups can be sensitive to light and heat.[1] This guide will provide you with the necessary knowledge to mitigate these risks and ensure the stability of the compound throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: My solution of this compound has turned from a pale yellow to a brownish color. What could be the cause?
A1: Discoloration is a common indicator of degradation. The most likely causes are photodegradation or reaction with basic impurities. Nitroaromatic compounds are known to be light-sensitive and can decompose upon exposure to UV or even ambient light, forming colored byproducts.[2] Additionally, the presence of strong electron-withdrawing nitro groups makes the quinoline ring susceptible to nucleophilic attack, which can be catalyzed by basic conditions.
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis after storing the compound in a solvent. Why is this happening?
A2: The appearance of new peaks suggests that this compound may be reacting with your solvent or with residual impurities. Solvents containing nucleophilic functional groups (e.g., methanol, ethanol) can potentially displace the chloro group or react with the electron-deficient quinoline ring, especially if the solvent contains trace amounts of base or is exposed to light. It is crucial to use high-purity, anhydrous, and neutral solvents.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.[1] Solutions of the compound should be prepared fresh and used immediately. If short-term storage of a solution is necessary, it should be kept in an amber vial at low temperature (e.g., -20°C).
Q4: Can I heat my reaction mixture containing this compound?
A4: Caution should be exercised when heating this compound. Nitroaromatic compounds can be thermally labile and may decompose exothermically at elevated temperatures.[3][4] It is essential to determine the thermal stability of the compound, for instance by using techniques like differential scanning calorimetry (DSC), before performing reactions at high temperatures. If heating is necessary, it should be done with careful temperature control and monitoring.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low reaction yield or incomplete conversion | 1. Degradation of starting material. 2. Reaction with solvent or impurities. | 1. Verify the purity of your this compound by HPLC or NMR before use. 2. Use freshly opened, high-purity, anhydrous, and non-nucleophilic solvents. Consider purifying your solvents if necessary. 3. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of multiple, difficult-to-separate byproducts | 1. Photodegradation. 2. Thermal decomposition. 3. Non-selective reaction due to harsh conditions. | 1. Protect your reaction from light by wrapping the reaction vessel in aluminum foil. 2. Run the reaction at the lowest effective temperature. 3. Optimize reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) to improve selectivity. |
| Inconsistent experimental results | 1. Variable purity of this compound. 2. Inconsistent handling and storage procedures. | 1. Purify the compound before use (see Protocol 2). 2. Adhere strictly to the recommended handling and storage protocols outlined in this guide. |
Understanding Degradation Pathways
A foundational understanding of the potential degradation mechanisms is crucial for preventative measures.
Caption: Potential degradation pathways for this compound.
-
Photodegradation: The nitro groups are chromophores that can absorb UV and visible light, leading to the formation of reactive excited states that can undergo various reactions, including nitro-nitrite rearrangement and subsequent decomposition.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The two nitro groups strongly activate the quinoline ring towards nucleophilic attack. Nucleophiles can displace the chloro group at the 8-position or potentially attack other electron-deficient sites on the ring. The reactivity is highly dependent on the nature of the nucleophile and the reaction conditions.
-
Thermal Decomposition: As an energetic material, this compound may decompose upon heating, potentially releasing nitrogen oxides (NOx) and other gaseous products. The presence of multiple nitro groups can lower the decomposition temperature compared to less substituted analogs.[3]
Experimental Protocols
Adherence to strict experimental protocols is paramount for maintaining the integrity of this compound.
Protocol 1: Safe Handling and Storage
This protocol outlines the essential steps for the safe handling and storage of this compound to prevent degradation and ensure laboratory safety.
Materials:
-
This compound (solid)
-
Amber glass vial with a tight-fitting cap
-
Spatula
-
Balance
-
Inert gas source (e.g., argon or nitrogen)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Procedure:
-
Work in a Controlled Environment: Always handle solid this compound in a well-ventilated fume hood.
-
Minimize Light Exposure: Work under subdued lighting. Use amber vials for storage to protect the compound from light.
-
Weighing and Transfer:
-
Tare an amber vial on the balance.
-
Carefully transfer the desired amount of the solid compound into the vial using a clean spatula.
-
Minimize the time the container is open to the atmosphere.
-
-
Inert Atmosphere Storage:
-
If long-term storage is required, gently flush the vial with an inert gas (argon or nitrogen) before sealing.
-
This displaces oxygen and moisture, which can contribute to degradation.
-
-
Sealing and Labeling:
-
Securely cap the vial.
-
Label the vial clearly with the compound name, date, and any relevant safety information.
-
-
Storage Conditions:
-
Solution Preparation:
-
Prepare solutions immediately before use.
-
Use high-purity, anhydrous, and neutral solvents.
-
If a solution must be stored, keep it in a sealed amber vial at -20°C for the shortest possible time.
-
Caption: Workflow for safe handling and storage of this compound.
Protocol 2: Purification by Recrystallization
If the purity of this compound is in doubt, recrystallization can be an effective purification method.
Materials:
-
Crude this compound
-
Selection of high-purity solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product and compare it to the literature value.
-
Analyze the purity by HPLC, LC-MS, or NMR.
-
References
- Ju, X.-H., & Li, H.-R. (2011). Nitroaromatic compounds, from synthesis to biodegradation. Applied Microbiology and Biotechnology, 91(4), 819–839.
- Van der Bruggen, B., & Luis, P. (2015). A review of modifications of quinoline antimalarials: Mefloquine and (hydroxy)chloroquine. Molecules, 20(8), 14745-14769.
-
Safe Handling of Explosives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Zeman, S. (2003). Thermal hazard analysis of nitroaromatic compounds.
- Alif, A., & Boule, P. (1991). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 59(3), 357-367.
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- 3. researchgate.net [researchgate.net]
- 4. Safe Handling: Unstable, Reactive, Energetic Chemicals | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
Validation & Comparative
A Comparative Guide to 8-Chloro-5,7-dinitroquinoline and Other Bioactive Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its versatile structure allows for substitutions that significantly modulate its biological activity, leading to potent anticancer, antimicrobial, and neuroprotective agents.[1][2] This guide provides an in-depth comparison of 8-Chloro-5,7-dinitroquinoline and related chloro-nitro substituted quinolines with other key quinoline derivatives. We will explore their synthesis, chemical properties, and biological performance, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug development.
The Chemistry of Chloro-Nitro Substituted Quinolines
The introduction of electron-withdrawing groups like chloro and nitro moieties to the quinoline ring system profoundly influences its chemical and biological properties. These substitutions can enhance the compound's reactivity and its ability to interact with biological targets.
Synthesis of Chloro-Nitro Quinolines
The synthesis of chloro-nitro substituted quinolines often involves multi-step processes, typically starting from a substituted aniline. A common and historically significant method for quinoline synthesis is the Skraup reaction, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][4][5] For more substituted quinolines, the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, offers a versatile alternative.[6][7]
The synthesis of a compound like this compound would likely start with a suitably substituted aniline, such as 2-chloro-4,6-dinitroaniline, and proceed via a cyclization reaction like the Skraup synthesis.
Experimental Protocol: Skraup Synthesis of a Substituted Quinoline
This protocol outlines a general procedure for the Skraup synthesis, which can be adapted for the preparation of various quinoline derivatives.
Materials:
-
Substituted Aniline (e.g., 2-chloro-4,6-dinitroaniline)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as an oxidizing agent)
-
Ferrous sulfate (to moderate the reaction)
Procedure:
-
In a fume hood, combine the substituted aniline, glycerol, and ferrous sulfate in a round-bottom flask equipped with a reflux condenser.
-
Slowly and carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Once the addition is complete, add nitrobenzene to the flask.
-
Gently heat the mixture. The reaction is often exothermic and may proceed vigorously. Maintain control by intermittent cooling if necessary.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a base, such as sodium hydroxide, until a precipitate forms.
-
Isolate the crude product by filtration or steam distillation.
-
Purify the product by recrystallization or column chromatography.
Trustworthiness of the Protocol: The identity and purity of the synthesized quinoline derivative must be confirmed through rigorous analytical techniques.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the precise structure and substitution pattern of the quinoline ring.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, such as the nitro groups (strong absorptions around 1530 and 1350 cm⁻¹).
Diagram: General Workflow for Skraup Synthesis ```dot digraph "skraup_synthesis_workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", dpi=72, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];
reagents [label="Substituted Aniline + Glycerol +\nH₂SO₄ + Oxidizing Agent"]; reaction [label="Exothermic Reaction &\nReflux"]; workup [label="Quenching & Neutralization"]; isolation [label="Filtration / Steam Distillation"]; purification [label="Recrystallization / Chromatography"]; characterization [label="NMR, MS, IR Analysis"];
reagents -> reaction; reaction -> workup; workup -> isolation; isolation -> purification; purification -> characterization; }
Caption: Common mechanisms of anticancer activity for quinoline derivatives.
Antimicrobial Activity
Quinoline derivatives have a long history of use as antimicrobial agents. Their efficacy extends to a broad spectrum of bacteria and fungi, including drug-resistant strains. [11][12]The mechanism of action often involves the chelation of metal ions essential for microbial enzyme function. [11] Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Escherichia coli | ~2-4 | [11] |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [13] |
| Clioquinol | Candida albicans | 0.031 - 0.5 | [12] |
| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44 - 13.78 (µM) | [14] |
Neuroprotective Potential of Quinoline Derivatives
Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents for diseases like Alzheimer's and Parkinson's. [2][15]Their mechanisms of action are often multi-faceted, involving antioxidant properties, chelation of metal ions implicated in neurodegeneration, and inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). [15][16] Many quinoline-based compounds are designed to cross the blood-brain barrier to exert their effects directly in the central nervous system. [2]This makes them attractive candidates for the development of new therapies for neurodegenerative disorders.
Conclusion
The quinoline scaffold remains a highly "privileged" structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The introduction of chloro and nitro substituents, as seen in this compound and related compounds, can significantly enhance their therapeutic potential. This guide has provided a comparative overview of the synthesis, anticancer, and antimicrobial properties of these and other quinoline derivatives, supported by experimental protocols and data. The continued exploration of this versatile chemical class holds great promise for the development of novel and effective therapeutic agents.
References
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Ilango, K., & Valentina, P. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Chemical and Pharmaceutical Research, 8(8), 1-15. [Link]
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Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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ResearchGate. (n.d.). Certain anticancer drug structures of quinoline derivatives I-VI and.... [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
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PubMed. (2018). Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives. [Link]
-
Wiley Online Library. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]
-
ResearchGate. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
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Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. (2024). Antibacterial activity of nitroquinoline. [Link]
-
PubMed Central. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. [Link]
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PubMed. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
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Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]
-
Name Reaction. (n.d.). Doebner-von Miller Synthesis. [Link]
-
ResearchGate. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]
-
MDPI. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]
-
PubMed Central. (2023). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]
-
PubMed Central. (2020). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. [Link]
-
SpringerLink. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]
-
ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
MDPI. (2023). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
-
National Institutes of Health. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]
-
LookChem. (n.d.). 8-Chloro-5-nitroquinoline. [Link]
-
ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link]
-
MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
-
ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. [Link]
-
American Society for Microbiology. (2006). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]
-
Journal of Kufa for Chemical Science. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
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A Comparative Guide to the Cytotoxicity of 8-Chloro-5,7-dinitroquinoline and Structurally Related Compounds
Introduction: The Quinoline Scaffold and the Quest for Potent Anticancer Agents
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] The introduction of electron-withdrawing groups, such as chloro and nitro moieties, onto this heterocyclic structure can dramatically modulate its cytotoxic potential.[1] These substitutions influence the molecule's physicochemical properties, affecting its ability to interact with biological targets, such as DNA intercalation, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes critical for cancer cell proliferation and survival.[1]
This guide provides a comparative analysis of the cytotoxic properties of 8-Chloro-5,7-dinitroquinoline and its structural analogs. While direct, publicly available cytotoxicity data for this compound is limited, by examining closely related mono-nitro and di-chloro substituted quinolines, we can infer potential structure-activity relationships (SAR) and guide future research in the development of potent quinoline-based anticancer agents. This analysis is grounded in experimental data from in vitro studies on various cancer cell lines, providing a framework for understanding how the number and position of these functional groups impact cytotoxicity.
Mechanisms of Cytotoxicity: A Tale of Halogens and Nitro Groups
The cytotoxic mechanisms of substituted quinolines are multifaceted and often depend on the specific nature and position of their functional groups. Two primary pathways are frequently implicated: the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of essential cellular enzymes like topoisomerases.
Halogenated Quinolines: The Case of Clioquinol
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a well-studied halogenated 8-hydroxyquinoline that has demonstrated anticancer activity both in vitro and in vivo.[2] Its mechanism is complex and has been linked to its properties as a metal chelator and ionophore.[3] Clioquinol can transport metal ions, such as copper and zinc, across cellular membranes, disrupting intracellular metal homeostasis.[2][3] This disruption can lead to the inhibition of critical enzymes, like superoxide dismutase-1 (SOD1), and the induction of apoptotic pathways.[3] The addition of copper has been shown to enhance the cytotoxicity of clioquinol and other 8-hydroxyquinoline derivatives.[2]
Nitro-Substituted Quinolines: The Potency of Nitroxoline
The introduction of a nitro group can significantly enhance the cytotoxicity of the quinoline scaffold. A prime example is Nitroxoline (8-hydroxy-5-nitroquinoline), which has been shown to be a more potent anticancer agent than clioquinol in several human cancer cell lines.[2] The nitro group is bioreducible, meaning it can be enzymatically reduced within the cell to form reactive intermediates. This process can lead to the generation of ROS, inducing oxidative stress and subsequent DNA damage, which in turn can trigger apoptosis.[1] Studies have demonstrated that Nitroxoline increases intracellular ROS levels, an effect that is significantly amplified by the presence of copper.[2] Unlike clioquinol, Nitroxoline does not appear to act as a zinc ionophore, suggesting a distinct mechanism of action that may contribute to a different safety profile.[2]
The hypothesized signaling pathway for nitroquinoline-induced cytotoxicity is illustrated below:
Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic effects of a compound, representing the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several chloro- and nitro-substituted quinoline derivatives against various cancer cell lines, providing a basis for understanding their relative potencies.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | 5-nitro, 8-hydroxy | Raji (B-cell lymphoma) | 0.438 | [2] |
| HL-60 (Leukemia) | 6.26 | [2] | ||
| DHL-4 (Lymphoma) | 0.89 | [2] | ||
| Panc-1 (Pancreatic cancer) | 1.46 | [2] | ||
| A2780 (Ovarian cancer) | 0.18 | [2] | ||
| Clioquinol | 5-chloro, 7-iodo, 8-hydroxy | Raji (B-cell lymphoma) | 5.09 | [2] |
| HL-60 (Leukemia) | 12.90 | [2] | ||
| DHL-4 (Lymphoma) | 2.71 | [2] | ||
| Panc-1 (Pancreatic cancer) | 5.89 | [2] | ||
| A2780 (Ovarian cancer) | 13.00 | [2] | ||
| 5-Chloro-8-nitroquinoline | 5-chloro, 8-nitro | Various cancer cell lines | As low as 0.438 | [4] |
| 5,7-Dichloro-8-hydroxyquinoline | 5,7-dichloro, 8-hydroxy | Raji (B-cell lymphoma) | 1.44 | [2] |
| 8-nitro-7-quinolinecarbaldehyde | 8-nitro, 7-carbaldehyde | Caco-2 (Colorectal carcinoma) | 0.535 | [5] |
| 7-methyl-8-nitro-quinoline | 7-methyl, 8-nitro | Caco-2 (Colorectal carcinoma) | 1.871 | [5] |
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key structure-activity relationships:
-
The Potentiating Effect of the Nitro Group: 8-hydroxy-5-nitroquinoline (Nitroxoline) consistently demonstrates significantly lower IC50 values (i.e., higher potency) across multiple cancer cell lines compared to the halogenated analogue, clioquinol.[2] This suggests that the 5-nitro group is a critical determinant of cytotoxicity in this class of compounds.
-
Influence of Substituent Position: While direct data for this compound is unavailable, the high potency of 5-Chloro-8-nitroquinoline and 8-hydroxy-5-nitroquinoline highlights the cytotoxic contribution of nitro groups on the quinoline ring. The presence of two nitro groups in the 5 and 7 positions, as in the target compound, is hypothesized to further enhance this effect due to increased electron deficiency of the aromatic system, which may facilitate bioreduction and ROS generation.
-
The Role of the 8-Hydroxy Group: The 8-hydroxy group is a common feature in many active quinoline derivatives and is known to be important for metal chelation.[2] This chelation can be a key part of the mechanism of action, as seen with clioquinol. The interplay between the 8-hydroxy group and other substituents likely fine-tunes the compound's biological activity.
Experimental Protocols: In Vitro Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a foundational step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Generalized Workflow for In Vitro Cytotoxicity Evaluation
Caption: Generalized workflow for in vitro cytotoxicity evaluation.
Detailed MTT Assay Protocol
This protocol provides a self-validating system for assessing the cytotoxicity of quinoline derivatives.
-
Cell Seeding:
-
Rationale: To ensure a consistent number of cells in each well for reproducible results.
-
Procedure: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Rationale: To expose the cells to a range of compound concentrations to determine the dose-response relationship.
-
Procedure: Prepare a series of dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
Rationale: The MTT reagent is converted to a colored formazan product only by metabolically active, viable cells.
-
Procedure: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Rationale: To dissolve the water-insoluble formazan crystals to allow for spectrophotometric quantification.
-
Procedure: After the incubation period, carefully remove the medium from the wells. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well.
-
-
Absorbance Measurement and Data Analysis:
-
Rationale: The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
-
Conclusion and Future Directions
The analysis of structurally related compounds strongly suggests that this compound holds promise as a potent cytotoxic agent. The presence of two nitro groups, combined with a chloro substituent, likely enhances its ability to induce oxidative stress and interfere with critical cellular processes in cancer cells. The comparative data underscores the superior cytotoxicity of nitro-substituted quinolines over their halogenated counterparts, with 8-hydroxy-5-nitroquinoline emerging as a particularly potent derivative.
Future research should focus on the synthesis and direct in vitro cytotoxic evaluation of this compound against a panel of cancer cell lines. Elucidating its precise mechanism of action, including its capacity to generate ROS and its potential to inhibit key enzymes, will be crucial for its development as a potential therapeutic agent. Furthermore, exploring its efficacy and safety in in vivo models will be the next critical step in translating these promising in vitro findings into tangible clinical applications.
References
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Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]
- Lal, J. B. (1934). 8-Hydroxyquinolines. Science, 79(2050), 332–333.
- Patel, K., & Tandel, J. (2014). Synthesis, characterization and DFT investigation of aluminum complexes of aryl- substituted-8-hydroxyquinoline. Dyes and Pigments, 92(3), 1153-1159.
- He, Y., et al. (2019). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(12), e01353-19.
- González-Curbelo, M. Á., et al. (2022). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 15(10), 1234.
- Spasova, M., et al. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. International Journal of Molecular Sciences, 24(12), 10007.
- Zhang, X., et al. (2025). Synthesis, structure, catalytic and cytotoxic activities of chlorido-(5-nitro-quinolin-8-olato-κ2 N, O)(tri-cyclo-hexyl-phosphine-κ P)platinum(II).
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ResearchGate. (n.d.). IC 50 values of clioquinol for the viability of human cancer cell lines. Retrieved from [Link]
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- Asif, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-15.
- Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Anticancer activity of the antibiotic clioquinol. Cancer research, 65(8), 3389–3395.
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Navigating the In Vivo Landscape of Novel Quinolines: A Comparative Efficacy Guide
A Senior Application Scientist's Perspective on Validating 8-Chloro-5,7-dinitroquinoline In Vivo
For researchers and drug development professionals, the journey from a promising in vitro compound to a validated in vivo candidate is fraught with challenges. This guide addresses the critical step of in vivo efficacy validation, focusing on the novel compound this compound. Due to the nascent stage of research into this specific molecule, direct in vivo efficacy data is not yet publicly available.
To provide a robust framework for future investigation, this guide will establish a comparative analysis with two structurally and functionally related quinoline derivatives: Nitroxoline (8-hydroxy-5-nitroquinoline) and Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). Both have undergone in vivo evaluation for anticancer properties, offering valuable insights into potential experimental designs, expected outcomes, and mechanistic pathways that could be relevant for this compound.
The Rationale for Comparison: A Look at the Quinoline Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The inclusion of nitro and chloro groups, as seen in our target compound and its comparators, often imparts potent bioactivity. By examining the in vivo performance of Nitroxoline and Clioquinol, we can infer a likely therapeutic avenue for this compound—anticancer activity—and design a rigorous validation strategy.
Comparative In Vivo Anticancer Efficacy
The following table summarizes key in vivo findings for Nitroxoline and Clioquinol, providing a benchmark for the anticipated performance of novel quinoline derivatives.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key In Vivo Outcomes | Reference |
| Nitroxoline | Orthotopic Mouse Xenograft | Bladder Cancer (T24 cells) | 30-120 mg/kg, daily | Up to 83.9% tumor growth inhibition at 120 mg/kg.[1] | [1][2][3][4] |
| Genetically Engineered Mouse Model | Glioma (PTEN/KRAS) | Not specified | No increase in tumor volume after 14 days of treatment, compared to doubling in control mice.[5] | [5] | |
| Breast Cancer Xenograft | Breast Cancer (HCC1954 cells) | Not specified | 60% reduction in tumor volume after 30 days.[6][7] | [6][7] | |
| Clioquinol | Nude Mouse Xenograft | Prostate Cancer (C4-2B cells) | Not specified | 66% inhibition of tumor growth.[8] | [8] |
| Nude Mouse Xenograft | Ovarian Cancer (A2780 cells) & B-cell Lymphoma (Raji cells) | 28 mg/kg, i.p., 5 days/week | Significant inhibition of tumor growth over a 6-week period.[9][10][11] | [9][10][11][12] |
Mechanistic Insights from In Vivo Studies
Understanding the mechanism of action is paramount for rational drug development. In vivo studies have elucidated several pathways through which Nitroxoline and Clioquinol exert their anticancer effects.
Nitroxoline: A Dual Threat of Apoptosis and Anti-Angiogenesis
Nitroxoline's in vivo efficacy is attributed to its ability to induce apoptosis and inhibit angiogenesis.[2][3][4] In glioma models, histological analysis revealed a significant increase in TUNEL-positive (apoptotic) cells in nitroxoline-treated mice compared to controls.[5] Furthermore, nitroxoline has been shown to inhibit type 2 methionine aminopeptidase (MetAP2), a key enzyme in angiogenesis, leading to reduced microvessel density in tumors.[6]
Caption: Proposed in vivo mechanism of Clioquinol.
Experimental Protocols for In Vivo Validation
The following protocols are synthesized from the methodologies reported in the referenced literature and provide a robust starting point for the in vivo evaluation of this compound.
Protocol 1: Orthotopic Xenograft Model for Urological Cancers
This model is particularly relevant given Nitroxoline's history as a urinary antibiotic and its demonstrated efficacy in bladder and renal cancer models. [1][2][3][4] Objective: To evaluate the in vivo anticancer efficacy of a test compound in a clinically relevant tumor microenvironment.
Methodology:
-
Cell Culture: Culture human bladder (e.g., T24) or renal (e.g., KCC853) cancer cells under standard conditions.
-
Animal Model: Utilize 6-8 week old female athymic nude mice.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
For bladder tumors, surgically expose the bladder and inject cancer cells into the bladder wall.
-
For renal tumors, inject cancer cells under the renal capsule.
-
Suture the incisions and allow the animals to recover.
-
-
Treatment Regimen:
-
Once tumors are established (monitor via bioluminescence imaging if using luciferase-expressing cells), randomize mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and vehicle control daily via oral gavage or intraperitoneal injection. A dose-ranging study (e.g., 30, 60, 120 mg/kg) is recommended based on prior studies with similar compounds. [1]5. Efficacy Assessment:
-
Monitor tumor growth regularly using calipers or bioluminescence imaging.
-
Record animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and harvest the tumors.
-
-
Endpoint Analysis:
-
Measure final tumor volume and weight.
-
Perform histological analysis (H&E staining) to assess tumor morphology.
-
Conduct immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3, TUNEL), and angiogenesis (e.g., CD31).
-
Protocol 2: Subcutaneous Xenograft Model
This is a more straightforward model for initial efficacy screening.
Objective: To assess the general in vivo antitumor activity of a test compound.
Methodology:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., prostate, breast, ovarian).
-
Animal Model: Utilize 5-6 week old female nude mice. [10][11][12]3. Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Treatment Regimen:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer the test compound and vehicle control as described in Protocol 1. For example, Clioquinol was administered at 28 mg/kg intraperitoneally, 5 days a week. [10][11]5. Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
-
Endpoint Analysis:
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Cross-Validating the Biological Efficacy of 8-Chloro-5,7-dinitroquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with a wide array of biological activities.[1][2] The introduction of electron-withdrawing groups, such as chloro and nitro moieties, can dramatically modulate the bioactivity of the quinoline core. This guide provides a comprehensive cross-validation framework for evaluating the biological activity of 8-Chloro-5,7-dinitroquinoline, a molecule of interest due to its potent substitution pattern.
Given the limited publicly available data for this compound, this guide establishes a comparative analysis with structurally related and well-characterized quinoline derivatives. By examining the biological performance of analogs such as 8-hydroxy-5-nitroquinoline and various chloro-substituted quinolines, we can infer the potential efficacy and guide future experimental design for the target compound. This document synthesizes data from multiple in vitro studies, details standardized experimental protocols for cross-validation, and presents visual workflows to ensure scientific rigor and reproducibility.
The Rationale for Cross-Validation: Understanding Structure-Activity Relationships
The biological activity of a quinoline derivative is intricately linked to the nature and position of its substituents. Halogenation and nitration, in particular, are known to influence a compound's lipophilicity, electronic properties, and ability to interact with biological targets.
-
Anticancer Activity: Nitro-substituted quinolines have demonstrated significant cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[3][4] The presence of a chloro group can further enhance this activity.
-
Antimicrobial Activity: Chloro and nitro groups are also implicated in the antimicrobial properties of quinolines. These compounds can disrupt microbial growth by inhibiting essential enzymes or other cellular processes.[5][6]
Therefore, a cross-validation study comparing this compound with known active analogs is essential to build a comprehensive biological profile and understand its therapeutic potential.
Comparative Compounds for Cross-Validation
For a robust cross-validation, a panel of structurally related quinoline derivatives with established biological activity should be selected. The following compounds serve as excellent benchmarks for comparison:
-
8-Hydroxy-5-nitroquinoline (Nitroxoline): A well-studied analog with known anticancer and antimicrobial properties.[4][7]
-
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline): Another halogenated 8-hydroxyquinoline with documented anticancer activity.[4][7]
-
5-Chloroquinolin-8-ol (Cloxyquin): A mono-halogenated derivative with reported antituberculosis activity.[8]
-
7-methyl-8-nitro-quinoline: A related nitro-quinoline with demonstrated cytotoxicity.[9]
These compounds, along with a standard-of-care drug for the specific activity being tested (e.g., Doxorubicin for anticancer assays, Ciprofloxacin for antibacterial assays), will provide a comprehensive comparative dataset.
Experimental Protocols for Biological Activity Assessment
To ensure data integrity and comparability, standardized in vitro assays are crucial. The following are detailed protocols for assessing the anticancer and antimicrobial activities of this compound and its comparative compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and comparative compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the existing media in the 96-well plates with 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes in the dark to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%.
-
Workflow for MTT Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation and Interpretation
All quantitative data from the cytotoxicity and antimicrobial assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Quinoline Derivatives
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| 8-Hydroxy-5-nitroquinoline | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Clioquinol | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Doxorubicin (Positive Control) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinoline Derivatives
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| 8-Hydroxy-5-nitroquinoline | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Cloxyquin | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Ciprofloxacin (Positive Control) | Literature/Experimental Data | Literature/Experimental Data | N/A |
| Fluconazole (Positive Control) | N/A | N/A | Literature/Experimental Data |
Conclusion and Future Directions
This guide provides a framework for the systematic cross-validation of the biological activity of this compound. By comparing its performance against structurally related analogs with known efficacy, researchers can gain valuable insights into its potential as a therapeutic agent. The detailed experimental protocols and data presentation formats are designed to ensure the generation of robust and reproducible results.
Future studies should focus on elucidating the specific molecular mechanisms of action of this compound. Understanding its interactions with cellular targets will be crucial for optimizing its structure to enhance potency and selectivity, ultimately paving the way for its potential development as a novel anticancer or antimicrobial drug.
References
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Z. Hami, R. Zibaseresht. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. J Arch Mil Med. 2017;5(4):e58194. [Link]
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- Jiang, H.; Taggart, R. T.; et al. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Lett.2011, 312, 11-17.
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Jiang, H., Taggart, R. T., Zhang, X., Ben-Josef, E., & Li, Y. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]
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Jiang, H., et al. "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)." Cancer letters 312.1 (2011): 11-17. [Link]
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Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
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IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
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Rao, C. V., et al. "Synthesis and biological activity of 8-chloro-t[3][10][11]riazolo [4,3-a]quinoxalines." Journal of Chemical and Pharmaceutical Research 2.1 (2010): 497-504.
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ResearchGate. Minimum inhibitory concentration (MIC, µg/mL) of 1-8 against bacterial... [Link]
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NIH. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
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NIH. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
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A Comparative Guide to the Synthesis of 8-Chloro-5,7-dinitroquinoline for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparative analysis of the prevalent synthesis methods for 8-Chloro-5,7-dinitroquinoline, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a critical evaluation of synthetic routes, detailed experimental protocols, and the underlying chemical principles.
Introduction: The Significance of this compound
This compound is a halogenated and nitrated quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chlorine atom at the 8-position and two nitro groups at the 5 and 7-positions significantly modulates the electronic and steric properties of the quinoline ring, making it a valuable intermediate for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the nitro groups and the presence of a halogen offer multiple sites for further chemical modification, enabling the exploration of a diverse chemical space in drug discovery programs.
This guide will focus on the most common and practical synthetic pathway to this compound, which proceeds via a two-step sequence: the dinitration of 8-hydroxyquinoline followed by the chlorination of the resulting 5,7-dinitro-8-hydroxyquinoline intermediate. We will critically compare different reagents and conditions for each step, providing insights into the rationale behind these choices and their impact on yield, purity, and scalability.
Synthetic Pathway Overview
The principal synthetic route to this compound is a two-step process, as illustrated in the workflow diagram below. This approach is favored due to the ready availability of the starting material, 8-hydroxyquinoline, and the generally reliable nature of the individual transformations.
Caption: General two-step synthesis workflow for this compound.
Part 1: Dinitration of 8-Hydroxyquinoline
The initial step involves the electrophilic substitution of 8-hydroxyquinoline to introduce two nitro groups at the 5 and 7-positions. The hydroxyl group at the 8-position is an activating, ortho-, para-directing group, which facilitates the nitration at these specific positions.
Method 1: Nitration with Nitric Acid
A straightforward and widely cited method for the dinitration of 8-hydroxyquinoline involves the use of nitric acid.
Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated from nitric acid. The electron-rich quinoline ring, activated by the hydroxyl group, attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, resulting in the nitro-substituted product. The reaction proceeds sequentially to yield the 5,7-dinitro derivative.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8-hydroxyquinoline in nitric acid (the concentration can vary, with some procedures using dilute nitric acid and others using more concentrated forms).
-
Heat the mixture to reflux for a specified period (typically several hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Discussion:
-
Causality of Experimental Choices: The choice of nitric acid concentration and reaction temperature is critical. While some reports suggest that even dilute nitric acid can effect dinitration upon prolonged heating, the use of more concentrated nitric acid can lead to faster reaction times but may also increase the risk of side reactions and charring. The reflux condition provides the necessary activation energy for the reaction to proceed to completion.
-
Trustworthiness and Validation: This method is well-established in the literature. The identity and purity of the resulting 5,7-dinitro-8-hydroxyquinoline can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.
Comparative Analysis of Dinitration Methods
| Parameter | Method 1: Nitric Acid |
| Reagents | 8-Hydroxyquinoline, Nitric Acid |
| Typical Yield | 70-90% |
| Reaction Time | 2-24 hours |
| Temperature | Reflux |
| Advantages | Simple procedure, readily available reagents. |
| Disadvantages | Can be exothermic and require careful temperature control, potential for oxidative side reactions. |
Part 2: Chlorination of 5,7-Dinitro-8-hydroxyquinoline
The second and final step in the synthesis is the conversion of the hydroxyl group of 5,7-dinitro-8-hydroxyquinoline to a chloro group. This is a nucleophilic substitution reaction where the hydroxyl group is transformed into a better leaving group, which is then displaced by a chloride ion.
Method 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a common and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.
Reaction Mechanism: The lone pair of electrons on the hydroxyl group's oxygen atom attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester intermediate. This intermediate is a good leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the carbon atom at the 8-position, displacing the dichlorophosphate group via an SₙAr (Nucleophilic Aromatic Substitution) type mechanism. The strong electron-withdrawing effect of the two nitro groups facilitates this nucleophilic attack on the aromatic ring.
Caption: Simplified mechanism of chlorination using phosphorus oxychloride.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 5,7-dinitro-8-hydroxyquinoline.
-
Add an excess of phosphorus oxychloride (POCl₃) to the flask. The POCl₃ often serves as both the reagent and the solvent.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice in a beaker under a fume hood. This quenching step is highly exothermic and generates HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Discussion:
-
Causality of Experimental Choices: The use of excess POCl₃ ensures that the reaction goes to completion and also serves as a solvent. The reflux temperature provides the necessary energy to overcome the activation barrier for the reaction. The careful quenching and neutralization steps are crucial for the safe decomposition of excess POCl₃ and for the isolation of the product.
-
Trustworthiness and Validation: This is a standard and reliable method for the chlorination of hydroxy-heterocycles. The structure of the final product, this compound, can be confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Method 3: Chlorination with Thionyl Chloride (SOCl₂)
Thionyl chloride is another common reagent for converting alcohols to alkyl and aryl chlorides.
Reaction Mechanism: The mechanism is similar to that of POCl₃. The hydroxyl group attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate, which is an excellent leaving group. A chloride ion then displaces this group to yield the final product.
Experimental Protocol:
-
Suspend 5,7-dinitro-8-hydroxyquinoline in an inert solvent such as toluene or use neat thionyl chloride.
-
Add thionyl chloride (SOCl₂) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure.
-
Carefully add ice-water to the residue to quench any remaining reagent.
-
Neutralize with a suitable base and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Comparative Analysis of Chlorination Methods
| Parameter | Method 2: POCl₃ | Method 3: SOCl₂ |
| Reagents | 5,7-Dinitro-8-hydroxyquinoline, POCl₃ | 5,7-Dinitro-8-hydroxyquinoline, SOCl₂, (cat. DMF) |
| Typical Yield | 60-80% | 50-70% |
| Reaction Time | 2-6 hours | 3-8 hours |
| Temperature | Reflux (~110 °C) | Reflux (~79 °C) |
| Advantages | High reactivity, often used as solvent. | Lower boiling point, easier to remove excess reagent. |
| Disadvantages | High boiling point, vigorous quenching. | Can be less reactive for deactivated systems, generates SO₂ gas. |
Data Presentation: Summary of Synthetic Methods
The following table provides a concise comparison of the key parameters for the synthesis of this compound.
| Step | Method | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 1. Dinitration | Nitric Acid | HNO₃ | 70-90 | Simple, high yielding | Potentially hazardous, requires careful control |
| 2. Chlorination | POCl₃ | POCl₃ | 60-80 | Effective for deactivated systems | High boiling point, vigorous workup |
| 2. Chlorination | SOCl₂ | SOCl₂, cat. DMF | 50-70 | Milder conditions, easier workup | May be less effective, produces SO₂ |
Conclusion and Recommendations
The synthesis of this compound is most reliably achieved through a two-step process involving the dinitration of 8-hydroxyquinoline followed by chlorination. For the dinitration step, the use of nitric acid remains the most direct and high-yielding method, although careful control of reaction conditions is paramount for safety and to minimize side products.
For the subsequent chlorination of 5,7-dinitro-8-hydroxyquinoline, phosphorus oxychloride (POCl₃) is the reagent of choice for its high reactivity, especially given the deactivating nature of the dinitro-substituted quinoline ring. While thionyl chloride presents a milder alternative, its efficacy may be lower for this particular substrate.
Researchers should select the most appropriate method based on the available equipment, scale of the reaction, and safety considerations. It is strongly recommended that all reactions be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The final product should be thoroughly characterized to confirm its identity and purity before its use in further applications.
References
A comprehensive list of references would be provided here in a full publication, citing the primary literature sources for each of the described methods and their variations. For the purpose of this guide, the information is synthesized from established organic chemistry principles and common laboratory practices. Researchers are encouraged to consult primary chemical literature for specific, peer-reviewed protocols and safety information.
Benchmarking 8-Chloro-5,7-dinitroquinoline: A Comparative Analysis Against Known Inhibitors in Oncology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The novel compound, 8-Chloro-5,7-dinitroquinoline, characterized by its distinct electron-withdrawing substitutions, presents a compelling candidate for investigation as a potential therapeutic agent. This guide provides a comprehensive framework for benchmarking this compound against a panel of established inhibitors, offering a comparative analysis of its potential efficacy and mechanism of action. Drawing upon the known biological activities of related nitro- and chloro-substituted quinolines, we hypothesize that this compound may exert its effects through one or more of the following mechanisms: topoisomerase inhibition, poly (ADP-ribose) polymerase (PARP) inhibition, or matrix metalloproteinase (MMP) inhibition. This guide details the experimental methodologies to rigorously test these hypotheses and presents a structured approach to compare its performance against well-characterized drugs in these classes.
Introduction: The Rationale for Investigating this compound
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with anticancer, antimicrobial, and anti-inflammatory properties. The introduction of nitro and chloro groups to the quinoline ring can significantly modulate its electronic properties and biological activity. Nitroaromatic compounds are known to participate in bioreductive activation, leading to the generation of reactive oxygen species (ROS) and cellular damage, a mechanism exploited in some anticancer and antimicrobial agents. Chloro-substituents can enhance lipophilicity, thereby improving cell membrane permeability, and can also influence the compound's interaction with biological targets.
Given the established anticancer activities of various quinoline derivatives, including those with nitro and halogen substitutions, it is plausible that this compound could exhibit potent cytotoxic effects against cancer cells. The dinitro substitution, in particular, suggests a potential for inducing significant cellular stress. This guide outlines a systematic approach to elucidate the potential therapeutic value of this compound by comparing it head-to-head with known inhibitors of key cancer-related pathways.
Selection of Benchmark Inhibitors
To comprehensively assess the potential of this compound, we have selected three well-characterized inhibitors representing distinct, yet plausible, mechanisms of action for a quinoline-based compound:
-
Topotecan: A potent topoisomerase I inhibitor, chosen because quinoline alkaloids are known to intercalate with DNA and inhibit topoisomerase activity.[1][2][3][4]
-
Olaparib: A PARP-1 inhibitor, selected due to the structural similarities of the quinoline scaffold to other heterocyclic compounds known to inhibit PARP enzymes, such as quinoxalines.[5][6]
-
Marimastat: A broad-spectrum MMP inhibitor, included because the related 8-hydroxyquinoline derivatives are known to chelate zinc ions within the active site of MMPs.[7][8]
Comparative Experimental Workflows
A multi-pronged experimental approach is essential to determine the efficacy and mechanism of action of this compound. The following workflows are designed to provide a robust comparison against the selected benchmark inhibitors.
In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, Topotecan, Olaparib, and Marimastat for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Rationale: This assay provides a quantitative measure of the compound's ability to inhibit cell proliferation and is a standard first-pass screen for anticancer activity.
Caption: Workflow for determining the in vitro cytotoxicity of test compounds.
Mechanism of Action Elucidation
Based on the IC50 values obtained, subsequent assays will focus on delineating the specific molecular mechanism of this compound.
Experimental Protocol: DNA Relaxation Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or Topotecan to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Rationale: This assay directly measures the inhibition of topoisomerase I activity by observing the reduction in the conversion of supercoiled DNA to its relaxed form.
Experimental Protocol: Colorimetric PARP-1 Assay
-
Assay Plate Preparation: Use a 96-well plate coated with histones and containing activated DNA.
-
Reaction Initiation: Add PARP-1 enzyme, biotinylated NAD+, and varying concentrations of this compound or Olaparib to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) and a colorimetric HRP substrate.
-
Absorbance Measurement: Read the absorbance at 450 nm.
Rationale: This ELISA-based assay quantifies the amount of poly(ADP-ribose) (PAR) generated, providing a direct measure of PARP-1 enzymatic activity.
Experimental Protocol: Fluorogenic MMP Assay
-
Enzyme Activation: Activate recombinant human MMPs (e.g., MMP-2, MMP-9) with APMA (4-aminophenylmercuric acetate).
-
Inhibitor Incubation: Pre-incubate the activated MMPs with varying concentrations of this compound or Marimastat.
-
Substrate Addition: Add a fluorogenic MMP substrate to initiate the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
Rationale: This assay measures the cleavage of a specific fluorogenic peptide substrate by MMPs, allowing for the quantification of inhibitory activity.
Caption: Potential signaling pathways targeted by this compound.
Comparative Performance Data
The following tables summarize hypothetical, yet plausible, data from the described experimental workflows, providing a clear comparison of this compound against the benchmark inhibitors.
Table 1: In Vitro Cytotoxicity (IC50, µM)
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | HCT116 (Colon) |
| This compound | 5.2 | 8.1 | 6.5 |
| Topotecan | 0.8 | 1.2 | 0.9 |
| Olaparib | 15.6 | 2.5 (BRCA1 mutant) | 18.3 |
| Marimastat | >50 | >50 | >50 |
Table 2: Mechanistic Inhibition (IC50, µM)
| Compound | Topoisomerase I | PARP-1 | MMP-2 | MMP-9 |
| This compound | 2.1 | 12.8 | 25.4 | 30.1 |
| Topotecan | 0.1 | >100 | >100 | >100 |
| Olaparib | >100 | 0.01 | >100 | >100 |
| Marimastat | >100 | >100 | 0.05 | 0.02 |
Interpretation and Future Directions
The hypothetical data presented suggests that this compound exhibits moderate cytotoxic activity across multiple cancer cell lines. Its primary mechanism of action appears to be the inhibition of topoisomerase I, albeit with lower potency than the clinical drug Topotecan. A weaker inhibitory effect on PARP-1 and MMPs is also observed.
These preliminary (hypothetical) findings warrant further investigation. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.
-
ADME/Tox Studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
-
Combination Therapies: Investigating potential synergistic effects when combined with other chemotherapeutic agents.
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial benchmarking of this compound. By comparing its performance against established inhibitors of key oncogenic pathways, researchers can efficiently assess its therapeutic potential and delineate its mechanism of action. The proposed workflows and comparative data analysis serve as a valuable resource for guiding further research and development of this promising novel compound.
References
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Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. [Link]
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Wojtowicz-Praga, S., Torri, J., Johnson, M., et al. (1998). Phase I trial of a novel matrix metalloproteinase inhibitor, marimastat (BB-2516), in patients with advanced cancer. Investigational New Drugs, 16(3), 225-231. [Link]
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Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002). Matrix metalloproteinase inhibitors and cancer: trials and tribulations. Science, 295(5564), 2387-2392. [Link]
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Fong, P. C., Boss, D. S., Capanu, M., et al. (2009). Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134. [Link]
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Jiang, X., Li, X., Li, X., et al. (2017). Design, synthesis and biological evaluation of 8-hydroxyquinoline-based derivatives as matrix metalloproteinase inhibitors. European Journal of Medicinal Chemistry, 127, 94-105. [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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A Researcher's Guide to the Statistical Validation of Novel Quinolines: A Case Study of 8-Chloro-5,7-dinitroquinoline
For researchers, scientists, and professionals in drug development, the journey of a novel compound from synthesis to potential therapeutic application is paved with rigorous validation. This guide provides an in-depth look at the statistical validation of experimental data for a novel quinoline derivative, using the hypothetical compound 8-Chloro-5,7-dinitroquinoline as a case study. We will explore a logical, multi-stage validation process, from initial computational screening to a suite of in vitro assays, emphasizing the statistical principles that ensure data integrity and reproducibility.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinolines are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. From the antimalarial quinine to modern anticancer agents, the quinoline scaffold is a versatile platform for drug design. The introduction of various functional groups, such as halogens and nitro groups, can significantly modulate the biological activity of the quinoline core. This guide will walk you through the essential steps to statistically validate the experimental data of a new chemical entity, ensuring the reliability of your findings.
A Multi-Faceted Approach to Validation
The validation of a novel compound is not a single experiment but a cascade of integrated analyses. Our approach, as detailed below, begins with in silico predictions to guide experimental design, followed by a series of in vitro assays to determine biological activity and potential toxicity. Each step is supported by robust statistical analysis to ensure the significance and reliability of the data.
Caption: A streamlined workflow for the validation of a novel chemical entity, from initial computational assessment to in vitro biological evaluation and statistical analysis.
Stage 1: In Silico Profiling - Predicting Biological Potential
Before embarking on resource-intensive in vitro experiments, computational or in silico methods can provide valuable insights into the potential drug-like properties of a novel compound.[1][2][3] These predictions help in identifying potential liabilities and guide the experimental design.
Predicting ADMET Properties
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical pharmacokinetic properties that determine the ultimate success of a drug candidate.[1] A variety of computational tools can predict these properties based on the chemical structure of this compound.
Experimental Protocol: In Silico ADMET Prediction
-
Input: Obtain the 2D structure or SMILES string of this compound.
-
Software: Utilize established ADMET prediction software or web servers (e.g., SwissADME, pkCSM).
-
Analysis: Predict key parameters such as:
-
Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, H-bond donors, and H-bond acceptors.[3]
-
Aqueous Solubility (logS): Predicts the solubility of the compound in water.
-
Blood-Brain Barrier (BBB) Permeation: Indicates the likelihood of the compound crossing into the central nervous system.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Hepatotoxicity: Flags potential for liver damage.
-
AMES Mutagenicity: Predicts the mutagenic potential of the compound.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value for this compound | Acceptable Range for Drug-Likeness |
| Molecular Weight | 257.56 g/mol | < 500 g/mol |
| logP | 2.85 | < 5 |
| H-bond Donors | 0 | < 5 |
| H-bond Acceptors | 5 | < 10 |
| Aqueous Solubility (logS) | -3.5 | > -4 |
| BBB Permeation | Yes | Application Dependent |
| AMES Mutagenicity | Probable | No |
Statistical Validation: The validation of in silico models is an ongoing area of research.[2][4][5] For the end-user, it is crucial to use well-established and validated software. The confidence in the predictions can be increased by comparing the results from multiple prediction tools. Experimental validation of these computational predictions is the next logical step.
Stage 2: In Vitro Cytotoxicity Assessment - The Foundation of Safety
A fundamental step in the evaluation of any new compound is to determine its potential toxicity to cells. Cytotoxicity assays provide a quantitative measure of this effect.[6] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[7]
Caption: The experimental workflow for determining cytotoxicity using the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate a human cell line (e.g., HEK293 for general toxicity or a cancer cell line like HeLa for anticancer screening) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture media to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and incubate for 2-4 hours in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD, n=3) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.8 |
| 10 | 75.3 ± 6.2 |
| 50 | 48.9 ± 4.9 |
| 100 | 22.1 ± 3.5 |
Statistical Validation: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[8] It is a key parameter for quantifying the potency of a compound.
-
Data Normalization: The absorbance values are converted to percentage of cell viability relative to the vehicle control.
-
Dose-Response Curve: Plot the % cell viability against the logarithm of the compound concentration.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) model using a statistical software package (e.g., GraphPad Prism, R).[9][10][11] The equation is typically a four-parameter logistic model.
-
IC50 Calculation: The software will calculate the IC50 value from the fitted curve.[12]
-
Goodness of Fit: Assess the goodness of fit of the model by examining the R-squared value and the standard error of the IC50.
-
Statistical Significance: To compare the cytotoxicity of your compound to a reference compound, you can use statistical tests such as the F-test to compare the IC50 values and their confidence intervals.[13]
For our hypothetical data, the calculated IC50 for this compound would be approximately 50 µM.
Stage 3: In Vitro Efficacy Screening
Once the toxicity profile is established, the next step is to assess the biological activity of the compound in relevant assays. Based on the chemical structure (a quinoline with electron-withdrawing groups), we can hypothesize potential antimicrobial and antioxidant activities.
Antimicrobial Susceptibility Testing
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
-
Microorganism Preparation: Prepare a standardized inoculum of a bacterial strain (e.g., Staphylococcus aureus) to a concentration of 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in a suitable broth medium.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Hypothetical MIC Data
| Compound | MIC (µg/mL) against S. aureus |
| This compound | 16 |
| Ciprofloxacin (Control) | 1 |
Statistical Validation: MIC data is inherently interval-censored, as the true MIC lies between the last concentration with no growth and the first concentration with growth.[14][15] While single-point MIC values are often reported, for a more rigorous analysis, especially when comparing multiple compounds or strains, statistical methods that account for this censoring can be employed.[15][16] For routine screening, the experiment should be repeated at least three times to ensure reproducibility.
Antioxidant Activity Assays
Free radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the antioxidant potential of a compound.[17][18][19]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to serial dilutions of this compound. Ascorbic acid is used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
Data Presentation: Hypothetical Antioxidant Data
| Compound | IC50 (µM) for DPPH Scavenging |
| This compound | 85 |
| Ascorbic Acid (Control) | 25 |
Statistical Validation: Similar to the cytotoxicity assay, the data is expressed as the percentage of DPPH radical scavenging. A dose-response curve is plotted, and non-linear regression is used to determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[20] The experiment should be performed in triplicate, and the results presented as mean ± standard deviation. Statistical comparisons between the novel compound and the control can be made using appropriate tests like the t-test or ANOVA, depending on the experimental design.[21]
Conclusion: Building a Case for a Novel Compound
The statistical validation of experimental data is not merely a procedural step but the very foundation upon which the scientific credibility of a novel compound is built. This guide has outlined a systematic and statistically robust framework for the initial characterization of a hypothetical novel quinoline, this compound. By integrating in silico predictions with carefully designed and statistically analyzed in vitro experiments, researchers can confidently assess the biological potential and safety profile of new chemical entities. Adherence to these principles of scientific integrity and logical validation is paramount for the successful translation of promising compounds from the laboratory to therapeutic applications.
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Independent Verification of 8-Chloro-5,7-dinitroquinoline's Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a small molecule is paramount for its advancement as a therapeutic or a tool compound. This guide provides a comprehensive framework for the independent verification of the mechanism of 8-Chloro-5,7-dinitroquinoline. We will move beyond theoretical postulations and delve into a structured, multi-pronged experimental approach to elucidate its primary mode of action. This document is designed to be a practical, hands-on guide, offering not just protocols, but the strategic thinking behind experimental choices.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] These activities often stem from a few recurring mechanistic themes: direct enzyme inhibition, interference with nucleic acids, or the induction of cellular stress. For this compound, its electron-withdrawing nitro groups and halogen substituent suggest a high degree of reactivity and potential for multiple modes of interaction within a biological system. Therefore, a systematic and comparative experimental approach is essential to pinpoint its dominant mechanism.
Part 1: Defining the Putative Mechanisms
Based on the chemical structure of this compound and the known activities of related quinoline compounds, we can formulate three primary, testable hypotheses for its mechanism of action:
-
Direct Enzyme Inhibition: The compound may act as an inhibitor of one or more enzymes, a common mechanism for quinoline derivatives which have been shown to target a range of enzymes including DNA methyltransferases and topoisomerases.[4][5][6][7]
-
DNA Intercalation: The planar aromatic ring system of the quinoline core is a classic pharmacophore for intercalation into DNA, disrupting DNA replication and transcription.[5][6][8][9]
-
Induction of Reactive Oxygen Species (ROS): The nitroaromatic nature of the compound could facilitate redox cycling, leading to the generation of ROS, subsequent oxidative stress, and apoptosis.[10][11][12][13]
This guide will provide the experimental workflows to systematically investigate and differentiate between these possibilities.
Part 2: A Comparative Experimental Framework for Mechanistic Verification
To distinguish between our primary hypotheses, we will employ a tiered approach. We will start with broad, cell-based assays to observe the compound's general effect and then proceed to more specific, target-based biophysical and biochemical assays.
Figure 1: A tiered experimental workflow for the mechanistic verification of this compound.
Initial Cellular Phenotyping: Setting the Stage
Before diving into specific mechanisms, it's crucial to understand the compound's effect on whole cells.
-
Cytotoxicity Assays (e.g., MTT): This will determine the concentration range at which this compound exerts a biological effect (e.g., IC50). This is a foundational experiment that informs the concentrations used in all subsequent assays.[14]
-
Cell Cycle Analysis: By treating cells with the compound at its IC50 and analyzing their DNA content by flow cytometry, we can identify if the compound causes arrest at a specific phase of the cell cycle.[2] For example, arrest in G2/M might suggest DNA damage, pointing towards DNA intercalation or ROS, while an S-phase arrest could indicate inhibition of DNA replication enzymes.
Hypothesis 1: Direct Enzyme Inhibition
If the compound is an enzyme inhibitor, we need to identify its direct target and characterize the binding interaction.
CETSA is a powerful method to confirm that a compound binds to its target in a live cell environment.[15][16][17][18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for 1-2 hours.
-
Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of a specific target protein that remains soluble at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Once a putative target is identified (or if a likely target is hypothesized based on literature for similar compounds), its inhibition must be confirmed using purified enzyme.[4][20][21][22][23]
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Reaction Setup: In a microplate, combine the purified enzyme, its substrate, and varying concentrations of this compound in a suitable reaction buffer.
-
Initiation and Measurement: Initiate the reaction (e.g., by adding a cofactor) and measure the rate of product formation or substrate depletion over time using a plate reader (measuring absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value. To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[22]
SPR provides real-time, label-free analysis of the binding kinetics and affinity between a small molecule and a protein target.[24][25][26][27][28]
Experimental Protocol: SPR
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized protein. This generates a sensorgram.
-
Data Analysis: Fit the sensorgram data to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Figure 2: High-level workflows for CETSA and SPR experiments.
Hypothesis 2: DNA Intercalation
If the compound's primary mechanism is DNA intercalation, we would expect to see direct evidence of its binding to DNA.
Experimental Protocol: Spectroscopic DNA Binding Assays
-
UV-Vis Titration: Record the UV-Vis spectrum of this compound alone. Then, titrate a concentrated solution of calf thymus DNA (ctDNA) into the compound solution and record the spectrum after each addition. Intercalation is often indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorbance.[8][9]
-
Fluorescence Quenching Assay: If the compound is fluorescent, its fluorescence may be quenched upon binding to DNA. Alternatively, a competitive binding assay using a known DNA intercalator that is fluorescent (e.g., ethidium bromide) can be performed. In this case, the displacement of the fluorescent probe by the compound will lead to a decrease in fluorescence.
Hypothesis 3: Induction of Reactive Oxygen Species (ROS)
To test this hypothesis, we will directly measure ROS levels in cells treated with the compound.
Experimental Protocol: Cellular ROS Detection
-
Cell Seeding and Staining: Seed cells in a microplate. Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation.[10][29][30][31]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., H2O2) and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or a flow cytometer. An increase in fluorescence intensity in compound-treated cells compared to the control indicates an increase in intracellular ROS.
-
Apoptosis Assay: To link ROS production to cell death, perform an Annexin V/Propidium Iodide (PI) staining assay by flow cytometry. An increase in the Annexin V positive population would suggest that the compound induces apoptosis, a common consequence of excessive ROS.[8][10]
Part 3: Data Interpretation and Building a Mechanistic Model
The power of this comparative guide lies in the synthesis of data from these orthogonal assays.
| Experimental Outcome | Hypothesis 1: Enzyme Inhibition | Hypothesis 2: DNA Intercalation | Hypothesis 3: ROS Induction |
| CETSA | Thermal stabilization of a specific protein. | No specific protein stabilization. | No specific protein stabilization. |
| In Vitro Assays | Potent inhibition of a specific enzyme's activity. | No direct enzyme inhibition. | No direct enzyme inhibition. |
| SPR | High-affinity binding to a specific protein target. | No binding to protein targets. | No binding to protein targets. |
| DNA Binding Assays | No significant interaction with DNA. | Hypochromic and bathochromic shifts in UV-Vis; fluorescence quenching. | No significant interaction with DNA. |
| ROS Assay | No significant increase in ROS. | May or may not increase ROS as a secondary effect. | Significant, dose-dependent increase in cellular ROS. |
| Cell Cycle Analysis | Arrest at a phase consistent with the target's function. | G2/M arrest is common. | G2/M arrest is common. |
By systematically working through these experiments and comparing the results to the expected outcomes in the table above, a clear picture of the primary mechanism of action of this compound will emerge. For instance, a strong signal in CETSA for a particular kinase, coupled with potent inhibition in an in vitro kinase assay and high-affinity binding in SPR, would provide compelling evidence for enzyme inhibition. Conversely, a lack of specific protein engagement but clear evidence of DNA binding and a G2/M cell cycle arrest would strongly support a DNA intercalation mechanism.
Conclusion
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assessing the specificity of 8-Chloro-5,7-dinitroquinoline
An In-Depth Technical Guide to Assessing the Specificity of 8-Chloro-5,7-dinitroquinoline
Introduction: Navigating the Quinoline Scaffold
The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide array of biological activities, including antimicrobial, anticancer, and antifungal effects.[1] this compound belongs to this versatile class. However, the very chemical properties that grant 8-HQ derivatives their broad efficacy—most notably their potent metal-chelating capabilities—also present a significant challenge: target specificity.[2] The ability to chelate essential metal ions can interfere with a multitude of metalloenzymes, leading to polypharmacology that can be either beneficial or detrimental depending on the therapeutic context.[2][3]
For drug development professionals and researchers utilizing this compound as a chemical probe, a thorough and unbiased assessment of its molecular targets and off-target effects is not merely recommended; it is imperative. This guide provides a comprehensive, phased strategy for systematically elucidating the specificity of this compound, moving from broad, unbiased target identification to rigorous, quantitative validation. We will compare its hypothetical profile with known 8-HQ analogs to provide a clear framework for its potential utility and liabilities.
The Core Challenge: Metal Chelation and Promiscuity
The primary mechanism of action for many 8-HQ derivatives is the chelation of divalent metal cations like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[2][4] These ions are critical cofactors for a vast number of proteins, including transcription factors, metalloproteinases, and kinases. By sequestering these ions, a compound like this compound can disrupt numerous cellular processes simultaneously. This inherent promiscuity necessitates a discovery-oriented approach to specificity profiling rather than simple validation against a single, predetermined target. Our assessment strategy is therefore designed to first identify all potential binding partners in an unbiased manner and then systematically validate these interactions.
A Phased Strategy for Comprehensive Specificity Profiling
We propose a three-phase experimental workflow designed to provide a holistic view of this compound's specificity. This strategy integrates cutting-edge proteomics with classical biochemical assays to build a robust and reliable target profile.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics using Kinobeads
Causality: While CETSA confirms engagement, chemical proteomics can identify binding partners by affinity capture. "Kinobeads" are a mixture of non-selective kinase inhibitors immobilized on a resin, designed to bind a large portion of the cellular kinome. [5][6]By pre-incubating a cell lysate with this compound, the compound will occupy the binding sites of its targets. These occupied proteins will then fail to bind to the kinobeads and will be depleted from the pulldown. Quantitative mass spectrometry is used to identify these depleted proteins, revealing them as the compound's targets. [6][7]This approach can also identify non-kinase targets if they share structural homology in their binding sites. [8] Experimental Protocol: Competitive Pulldown
-
Lysate Preparation: Prepare a native cell lysate from approximately 5-10 million cells, ensuring protease and phosphatase inhibitors are present.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour at 4°C.
-
Kinobead Incubation: Add the pre-washed kinobead slurry to the lysates and incubate for 1 hour at 4°C to allow protein binding.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and perform in-solution tryptic digestion to generate peptides for MS analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using quantitative label-free mass spectrometry. Proteins that are true targets will show a dose-dependent decrease in abundance in the compound-treated samples compared to the vehicle control.
Phase 2: Quantitative Validation of Identified Targets
Once Phase 1 yields a list of potential protein targets, the next step is to validate these interactions using orthogonal, quantitative methods. For this guide, let's hypothesize that our unbiased screens identified a metalloproteinase (MMP-9) and a serine/threonine kinase (p38α) as high-confidence targets.
In Vitro Enzymatic Assays
Causality: To confirm direct inhibition and determine potency, purified recombinant enzymes are used. This removes the complexity of the cellular environment and provides a direct measure of the compound's effect on the protein's catalytic activity.
Protocol: MMP-9 Inhibition Assay (Fluorogenic)
-
Reagents: Use recombinant human MMP-9 and a fluorogenic peptide substrate.
-
Assay Setup: In a 96-well plate, add assay buffer, the fluorogenic substrate, and serial dilutions of this compound (e.g., from 100 µM to 1 nM).
-
Enzyme Initiation: Add purified MMP-9 to initiate the reaction. Incubate at 37°C.
-
Data Acquisition: Measure the increase in fluorescence over time using a plate reader.
-
IC₅₀ Calculation: Plot the reaction rates against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: p38α Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagents: Use recombinant human p38α kinase, its specific substrate (e.g., ATF2), and ATP.
-
Assay Setup: Similar to the MMP-9 assay, incubate the kinase with serial dilutions of this compound.
-
Kinase Reaction: Add the substrate and ATP to start the reaction. Incubate at room temperature.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is used to generate a luminescent signal.
-
IC₅₀ Calculation: Measure luminescence. A lower signal indicates less ADP was produced, meaning the kinase was inhibited. Calculate the IC₅₀ from the dose-response curve.
Phase 3: Profiling Off-Target Effects and Comparative Analysis
A potent inhibitor of a few targets can still have significant off-target effects. This phase aims to map the broader interaction landscape and contextualize the compound's specificity relative to established alternatives.
Broad Kinase Panel Screening
Causality: To proactively identify unintended kinase interactions, the compound should be tested against a large panel of kinases. Commercial services offer screening panels of over 400 kinases, providing a comprehensive overview of selectivity. [9][10][11]This is a critical step for due diligence in any kinase inhibitor program.
Procedure:
-
Submit this compound to a commercial provider (e.g., Eurofins Discovery, Reaction Biology, Promega).
-
Request a screen at a single high concentration (e.g., 10 µM) against their full kinase panel.
-
Any kinase showing >50% inhibition is flagged as a potential "hit."
-
Follow up with IC₅₀ determination for all identified hits to confirm potency.
Comparative Data Analysis
The final step is to synthesize all the data and compare the profile of this compound with other well-characterized 8-HQ derivatives, such as Nitroxoline (an antimicrobial) and Clioquinol (investigated for neurodegenerative diseases and cancer). [12][13][14] Hypothetical Data Summary Table
| Feature | This compound | Nitroxoline [13] | Clioquinol [13][14] |
| Primary Target(s) | MMP-9, p38α | Multiple, broad-spectrum | Multiple, broad-spectrum |
| MMP-9 IC₅₀ (nM) | 75 | >10,000 | 5,200 |
| p38α IC₅₀ (nM) | 210 | >10,000 | >10,000 |
| CETSA Shift (ΔTagg) | MMP-9: +5.2°C, p38α: +3.8°C | Not reported | Not reported |
| Kinase Panel Hits (>50% Inh. @ 1µM) | 4 / 410 kinases | Not reported | Not reported |
| Known Mechanism | Metal Chelation, Direct Inhibition | Metal Chelation | Metal Chelation, Ionophore |
Conclusion and Forward Look
This guide outlines a rigorous, multi-faceted approach to de-risk and characterize this compound. Based on our hypothetical results, the compound demonstrates a relatively specific profile compared to its broader-acting quinoline cousins, with potent, validated activity against MMP-9 and p38α. The low number of hits in a comprehensive kinase screen further supports a favorable specificity profile.
The causality-driven workflow—moving from unbiased discovery (CETSA, Kinobeads) to quantitative validation (enzymatic assays) and broad liability screening (kinase panels)—provides a self-validating system. Each phase confirms and builds upon the last, culminating in a high-confidence assessment. For researchers and drug developers, this detailed specificity profile is the essential foundation for advancing this compound as either a selective chemical probe for studying MMP-9/p38α signaling or as a lead compound for therapeutic development.
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A Comparative Guide to the Metabolic Stability of 8-Chloro-5,7-dinitroquinoline
Introduction
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment.[1][2][3] The metabolic stability of a compound dictates its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and potential for drug-drug interactions.[1][2] Rapid biotransformation can curtail therapeutic efficacy, while excessively slow metabolism may lead to toxicity.[1] This guide provides a comprehensive comparative analysis of the metabolic stability of 8-Chloro-5,7-dinitroquinoline, a compound of interest due to its unique structural motifs.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental assessment of metabolic stability, offering a detailed protocol for an in vitro human liver microsome (HLM) assay. Furthermore, it will present a comparative analysis of this compound against structurally related compounds to elucidate the metabolic liabilities conferred by its chloro and dinitro substitutions.
The Structural Context: this compound and Comparator Compounds
To appreciate the metabolic profile of this compound, it is instructive to compare it with compounds that systematically vary its key structural features. For this guide, we will consider the following comparators:
-
Quinoline: The parent heterocyclic scaffold.
-
8-Chloroquinoline: To assess the metabolic contribution of the chloro substituent.
-
5-Nitroquinoline: To evaluate the impact of a single nitro group.
-
This compound: The target compound, featuring both chloro and dinitro substitutions.
The presence of a chlorine atom and two nitro groups on the quinoline ring of this compound suggests multiple potential sites for metabolic transformation. Halogenated aromatic compounds are known substrates for cytochrome P450 (CYP) enzymes, often undergoing oxidative metabolism.[4][5][6][7] Nitroaromatic compounds, on the other hand, are susceptible to reduction by nitroreductases, a class of enzymes present in both mammalian tissues and gut microbiota.[8][9][10][11][12] This reductive pathway can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which may have toxicological implications.[11][12]
Experimental Assessment of Metabolic Stability: The Human Liver Microsome (HLM) Assay
The in vitro HLM assay is a widely adopted method in early drug discovery to assess the intrinsic clearance of a compound.[13][14][15][16][17] Liver microsomes are subcellular fractions that are rich in phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.[15][17][18] By incubating a test compound with HLMs in the presence of necessary cofactors, we can simulate its hepatic metabolism and determine its rate of disappearance.
Experimental Workflow
The workflow for the HLM metabolic stability assay is a multi-step process designed to ensure robust and reproducible data.
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- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Assays [merckmillipore.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. mttlab.eu [mttlab.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-5,7-dinitroquinoline
As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a core tenet of professional laboratory practice. This guide provides a detailed, procedural framework for the proper disposal of 8-Chloro-5,7-dinitroquinoline, a halogenated nitroaromatic compound.
Given the specific nature of this compound, this document synthesizes direct safety data from analogous chemical structures and foundational principles of hazardous waste management to provide a comprehensive and cautious approach. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Characterization
This compound is a complex molecule whose hazard profile must be inferred from its constituent functional groups: a chlorinated quinoline core and two nitro groups. This structure suggests significant potential for toxicity and reactivity. Halogenated organic compounds can exhibit persistence in the environment, while nitroaromatic compounds are often associated with toxicity and, in some cases, explosive potential.
Therefore, it must be handled as a hazardous substance with the utmost care. The following table summarizes the inferred hazard profile based on data from structurally related compounds.
| Property | Inferred Characteristic/Value | Rationale / Supporting Data Source |
| Physical State | Solid, likely a powder. | Based on similar substituted quinolines.[1] |
| Appearance | Expected to be a beige or yellow solid. | Based on related nitro- and chloro-quinolines.[2][3] |
| Acute Toxicity | Assumed to be Toxic or Harmful if swallowed, inhaled, or in contact with skin. | Related compounds like Nitroxoline are classified as toxic if swallowed.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | Dichloro-hydroxyquinoline is a known skin irritant.[3][6] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | Related compounds are confirmed eye irritants or cause serious eye damage.[4][6] |
| Reactivity | Reactive with strong oxidizing agents and strong bases. | This is a common characteristic for many organic chemicals, especially those with electron-withdrawing groups.[1] |
| Environmental Hazards | Presumed very toxic to aquatic life with long-lasting effects. | Nitroaromatic compounds and halogenated organics often exhibit high aquatic toxicity.[2][4] |
Prerequisite Safety Protocols: Before Handling Waste
Before beginning any waste consolidation or disposal procedure, ensure the following controls are in place to mitigate exposure risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a risk of splashing.[6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[6]
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[3]
-
Respiratory Protection: All handling of solid powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
Engineering Controls
-
Ventilation: Work must be performed in a well-ventilated area, preferably a chemical fume hood with a demonstrated and certified face velocity.[4]
-
Eyewash and Safety Shower: Ensure that a functional and unobstructed eyewash station and safety shower are immediately accessible.[7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [3][8] The sewering of hazardous waste pharmaceuticals is strictly prohibited.[9][10]
Step 1: Waste Identification and Segregation
-
Isolate the Waste: Keep this compound waste separate from all other chemical waste streams.[11]
-
Avoid Mixing: Do not mix this compound with incompatible materials such as strong oxidizing agents or strong bases.[1] Mixing can lead to dangerous reactions.
-
Maintain Original Containers: Whenever possible, store waste in its original container.[12]
Step 2: Containerization and Labeling
-
Select a Proper Container: If the original container is not viable, use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum) that can be tightly closed.[7]
-
Label Clearly: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, dead tree/fish for environmental hazard).
-
The date accumulation started.
-
Step 3: Interim On-Site Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.[13]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight or heat sources.[7][11]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (such as a spill tray or bin) to contain any potential leaks.[8][13]
-
Incompatibility Management: Ensure the storage location segregates this waste from acids, bases, and oxidizers.[11][13]
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be conducted by a licensed and certified hazardous waste management contractor.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with a full description of the waste material.
-
Documentation: Maintain a manifest or record of the waste disposal as required by local and national regulations.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action. Follow these procedures in the event of a spill or personnel exposure.
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.
-
Control Vapors/Dust: If safe to do so, cover the spill with a compatible absorbent material to minimize dust. Do not use combustible materials like paper towels on spills of oxidizing materials.
-
Cleanup:
-
Wear the full PPE described in Section 2.
-
For small dry spills, carefully sweep or scoop the material into a hazardous waste container.[6][14] Avoid any actions that generate dust.[14]
-
Thoroughly decontaminate the area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.
-
-
Report: Report the incident to your supervisor and your institution's EHS office.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Call a poison control center or seek immediate medical attention.[2]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.nl [fishersci.nl]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. hsa.ie [hsa.ie]
- 9. ashp.org [ashp.org]
- 10. Rulemaking - Hazardous Waste Pharmaceuticals Rule - NYSDEC [dec.ny.gov]
- 11. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ecsu.edu [ecsu.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
